IHR-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Hedgehog Signaling Pathway: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery and core mechanisms of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis. The aberrant activation of this pathway is implicated in various developmental disorders and cancers, making it a significant target for therapeutic intervention. This document details the key molecular players, their interactions, and the seminal experimental methodologies that have been pivotal in elucidating this pathway.
Discovery and Core Components
The Hedgehog signaling pathway was first identified in the late 1970s and early 1980s through landmark genetic screens in the fruit fly, Drosophila melanogaster, by Christiane Nüsslein-Volhard and Eric Wieschaus. These screens identified genes controlling the segmentation of the larval cuticle, one of which was named hedgehog due to the spiky, hedgehog-like appearance of the mutant larvae. This foundational work, which earned them the Nobel Prize in Physiology or Medicine in 1995, opened the door to understanding a signaling cascade that is remarkably conserved from insects to humans.
In mammals, three Hedgehog orthologs have been identified: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh). Shh is the most extensively studied and has the broadest range of functions during development. The core components of the mammalian Hedgehog signaling pathway are:
-
Hedgehog Ligands (Hh): Secreted, lipid-modified signaling proteins (Shh, Ihh, Dhh).
-
Patched (PTCH1 and PTCH2): A 12-pass transmembrane receptor that binds Hh ligands.
-
Smoothened (SMO): A 7-pass transmembrane protein, related to G-protein coupled receptors (GPCRs), which acts as the key signal transducer.
-
Suppressor of Fused (SUFU): A cytoplasmic protein that negatively regulates the pathway.
-
GLI Transcription Factors (GLI1, GLI2, GLI3): The final effectors of the pathway that modulate target gene expression.
The Canonical Signaling Pathway
The canonical Hedgehog signaling pathway is characterized by a unique mechanism of derepression. In vertebrates, this process is intricately linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub.
In the "OFF" state (absence of Hh ligand):
-
The receptor PTCH1 is localized to the primary cilium.
-
PTCH1 actively inhibits the ciliary localization and activity of SMO. The precise mechanism of this inhibition is thought to involve the regulation of sterol levels within the ciliary membrane.
-
In the cytoplasm, the GLI proteins (primarily GLI2 and GLI3) are part of a large protein complex that includes SUFU.
-
This complex facilitates the phosphorylation of GLI2 and GLI3 by kinases such as PKA, GSK3β, and CK1.
-
Phosphorylated GLI3 is proteolytically processed into a shorter repressor form (GliR).
-
GliR translocates to the nucleus and represses the transcription of Hh target genes.
In the "ON" state (presence of Hh ligand):
-
Hh ligand binds to PTCH1.
-
The Hh-PTCH1 complex is internalized and removed from the primary cilium.
-
The inhibition of SMO by PTCH1 is relieved.
-
SMO accumulates and becomes active within the primary cilium.
-
Activated SMO leads to the dissociation of the SUFU-GLI complex.
-
The full-length, active forms of GLI2 (and GLI1, which is a transcriptional target of the pathway) translocate to the nucleus.
-
These GLI activators (GliA) induce the expression of Hh target genes, including PTCH1 and GLI1 (which creates a positive feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.
Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Quantitative Data
The interactions and activity of the Hedgehog pathway components have been quantified through various biochemical and cell-based assays.
Table 1: Ligand-Receptor and Agonist Binding Affinities
| Interacting Molecules | Assay Type | Parameter | Value | Cell/System |
| Sonic Hedgehog (Shh) & PTCH1 | Radioligand Binding | Kd | ~1.0 nM | 293 cells expressing PTCH1[1] |
| Indian Hedgehog (Ihh) & PTCH1 | Radioligand Binding | Kd | ~1.0 nM | 293 cells expressing PTCH1[1] |
| Desert Hedgehog (Dhh) & PTCH1 | Radioligand Binding | Kd | ~2.6 nM | 293 cells expressing PTCH1[1] |
| Unlipidated ShhN & PTCH1 | Isothermal Titration Calorimetry | Kd | ~30 nM | In solution[2] |
| Smoothened Agonist (SAG) & SMO | Competition Binding Assay | Kd | 59 nM | Cos-1 cells expressing SMO[3][4] |
| Smoothened Agonist (SAG) | Luciferase Reporter Assay | EC50 | 3 nM | Shh-LIGHT2 (NIH 3T3) cells[4][5][6] |
| HL2-m5 peptide & Shh | ELISA | KD | 170 nM | In vitro[7] |
| HL2-m5 peptide & Ihh | ELISA | KD | 160 nM | In vitro[7] |
| HL2-m5 peptide & Dhh | ELISA | KD | 330 nM | In vitro[7] |
Table 2: Cellular Concentrations of Hh Pathway Components in Drosophila S2 Cells
| Protein | Cellular Concentration (nM) | Molar Ratio (relative to SMO) |
| Smoothened (SMO) | 13 ± 4 | 1 |
| Costal2 (Cos2) | 100 ± 20 | ~7.7 |
| Fused (Fu) | 120 ± 10 | ~9.2 |
| Cubitus interruptus (Ci) | 200 ± 40 | ~15.4 |
| Suppressor of Fused (SUFU) | 1500 ± 300 | ~115.4 |
Data adapted from a quantitative immunoblotting study in Drosophila S2 cells.[8]
Table 3: Example of Target Gene Expression Modulation
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression |
| ONS76 Medulloblastoma | Shh ligand (8 hours) | Sna1 | Robustly increased[9] |
| Daoy Medulloblastoma | Shh ligand (8 hours) | Gli1 | Robustly increased[9] |
| NIH 3T3 | SAG (Smoothened Agonist) | Gli1 | Increased[10] |
| MDA-MB-231 Breast Cancer | Recombinant human SHH (1 µM) | PTCH1 | Significantly increased[11] |
| MDA-MB-231 Breast Cancer | Recombinant human SHH (1 µM) | GLI1 | Significantly increased[11] |
Key Experimental Protocols
The elucidation of the Hedgehog pathway has relied on a combination of genetic, biochemical, and cell biological techniques.
Drosophila Genetic Screen for Segmentation Mutants
The initial discovery of the hedgehog gene was the result of a forward genetic screen designed to identify genes responsible for the embryonic body plan of Drosophila.
Objective: To identify genes that, when mutated, disrupt the normal segmental pattern of the fly larva.
Methodology:
-
Mutagenesis: Adult male flies are fed a chemical mutagen, typically ethyl methanesulfonate (EMS), to induce random point mutations in their germ cells.
-
Crossing Scheme: A multi-generational crossing scheme is established to make the induced mutations homozygous. This is necessary because most developmental mutations are recessive and lethal.
-
Phenotypic Screening: The progeny (larvae) are screened for defects in their cuticle patterns. The wild-type larva has a characteristic pattern of denticle belts on its ventral surface, which are altered in segmentation mutants.
-
Mutant Classification: Mutants are categorized based on their phenotype (e.g., gap, pair-rule, or segment polarity mutants). Hedgehog was identified as a segment polarity gene.
-
Gene Mapping and Identification: The mutated gene is mapped to a specific chromosomal location using genetic recombination and subsequently identified through molecular techniques.
Workflow for a Drosophila forward genetic screen.
GLI-Luciferase Reporter Assay
This is a widely used cell-based assay to quantitatively measure the transcriptional activity of the Hedgehog pathway.
Objective: To quantify the activation of GLI transcription factors in response to Hh pathway agonists or antagonists.
Methodology:
-
Cell Line: A responsive cell line, such as NIH 3T3 cells, is used. These cells are engineered to stably or transiently express two constructs:
-
A firefly luciferase reporter gene under the control of a promoter containing multiple GLI binding sites (GBS).
-
A constitutively expressed Renilla luciferase gene, which serves as an internal control for transfection efficiency and cell viability.
-
-
Cell Culture and Treatment: Cells are cultured to confluency and then treated with conditioned media containing Shh ligand, a small molecule agonist (e.g., SAG), or an antagonist (e.g., cyclopamine), along with appropriate controls.
-
Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate. A dual-luciferase reagent kit is used to sequentially measure the luminescence from the firefly and Renilla luciferases.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in reporter activity relative to the untreated control indicates the level of Hh pathway activation.
Co-Immunoprecipitation (Co-IP) of PTCH1 and SMO
Co-IP is a technique used to study protein-protein interactions. It has been used to demonstrate the physical association between PTCH1 and SMO.
Objective: To determine if PTCH1 and SMO are part of the same protein complex within the cell.
Methodology:
-
Cell Lysis: Cells expressing PTCH1 and SMO are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-PTCH1), known as the "bait" protein. The antibody-protein complexes are then captured on protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-SMO), the "prey" protein.
-
Detection: The presence of the prey protein in the immunoprecipitate indicates that it was in a complex with the bait protein.
Analysis of SMO Translocation to the Primary Cilium
This microscopy-based assay is used to visualize a key activation step of the Hh pathway in vertebrate cells.
Objective: To observe the movement of SMO into the primary cilium upon Hh pathway stimulation.
Methodology:
-
Cell Culture: Cells that form primary cilia (e.g., NIH 3T3 fibroblasts) are cultured on coverslips. They may express a fluorescently tagged version of SMO (e.g., SMO-GFP) or be analyzed for endogenous SMO.
-
Pathway Stimulation: Cells are treated with Shh ligand or a SMO agonist (e.g., SAG) for a specific duration.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
They are incubated with primary antibodies against SMO (if not tagged) and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Fluorescently labeled secondary antibodies are used for detection.
-
Nuclei are often counterstained with DAPI.
-
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The images are analyzed to determine the percentage of ciliated cells that show co-localization of SMO with the ciliary marker. An increase in SMO localization within the cilium in treated cells compared to control cells indicates pathway activation.
Conclusion
The discovery of the Hedgehog signaling pathway, originating from elegant genetic screens in Drosophila, has unveiled a fundamental mechanism governing animal development and tissue homeostasis. The subsequent decades of research have delineated a complex and fascinating signaling cascade, with the primary cilium emerging as a central player in vertebrates. The experimental protocols detailed herein represent some of the cornerstone techniques that have enabled researchers to dissect this pathway from the level of gene discovery to the quantitative analysis of molecular interactions and cellular dynamics. A thorough understanding of this pathway's core components and their regulation continues to be paramount for the development of novel therapeutics for a range of human diseases, from birth defects to cancer.
References
- 1. Characterization of two patched receptors for the vertebrate hedgehog protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The morphogen Sonic hedgehog inhibits its receptor Patched by a pincer grasp mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Smoothened Agonist (SAG) HCl|cas 912545-86-9|DC Chemicals [dcchemicals.com]
- 7. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitogen-activated kinase kinase kinase 1 inhibits hedgehog signaling and medulloblastoma growth through GLI1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of SHH/GLI1 axis on EMT mediated migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Target of IHR-1: A Technical Guide for Researchers
An In-depth Examination of Smoothened as the Cellular Target of the Novel Antagonist IHR-1
This technical guide provides a comprehensive overview of the identification and characterization of the cellular target of this compound, a potent and selective antagonist of the Hedgehog (Hh) signaling pathway. This compound has been identified as a cell-membrane-impermeable inhibitor that directly targets Smoothened (Smo), a pivotal G protein-coupled receptor (GPCR) in the Hh cascade. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, developmental biology, and medicinal chemistry.
Executive Summary
This compound: A Potent and Selective Smoothened Antagonist
This compound is a synthetic molecule that has demonstrated high-affinity binding to the Smoothened receptor, leading to the inhibition of the Hedgehog signaling pathway. A key characteristic of this compound is its impermeability to the cell membrane, making it a valuable tool for studying the extracellular modulation of Smoothened.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with its cellular target, Smoothened.
| Parameter | Value | Assay Method | Reference |
| IC50 | 7.6 nM | Not specified in abstract | Fan et al., 2014 |
| Binding Target | Smoothened (Smo) | Competitive Binding Assay | Fan et al., 2014 |
| Mechanism of Action | Antagonist | Gli-luciferase Reporter Assay | Fan et al., 2014 |
| Cell Permeability | Impermeable | Inferred from experimental design | Fan et al., 2014 |
The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. Smoothened is a central component of this pathway.
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened, preventing its localization to the primary cilium and keeping the pathway in an "off" state. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes.
Experimental Protocols for this compound Target Identification
The identification of Smoothened as the cellular target of this compound relies on a combination of robust cell-based and biochemical assays. The following sections provide detailed, representative protocols for these key experiments.
Experimental Workflow
The general workflow for identifying and characterizing a Smoothened antagonist like this compound involves a primary screen to identify pathway inhibitors, followed by secondary assays to confirm the target and mechanism of action.
The Role of IST-1 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the Caenorhabditis elegans Insulin/IGF-1 Receptor Substrate homolog, IST-1, a key adaptor protein in the highly conserved Insulin/IGF-1 Signaling (IIS) pathway. The IIS pathway is a critical regulator of a multitude of cellular and organismal processes, including metabolism, growth, stress resistance, longevity, and germline development. This document details the function of IST-1 within this pathway, summarizes quantitative data on the phenotypic consequences of its mutation, provides detailed experimental protocols for its study, and visualizes the intricate signaling networks and experimental workflows. Given the evolutionary conservation of the IIS pathway, insights into the function of IST-1 in C. elegans offer valuable understanding for analogous pathways in higher organisms, including humans, and present potential avenues for therapeutic intervention in age-related diseases and developmental disorders.
Introduction to IST-1 and the Insulin/IGF-1 Signaling Pathway
The Insulin/IGF-1 Signaling (IIS) pathway is a fundamental signaling cascade that connects nutrient availability to key developmental and metabolic decisions.[1] In the nematode C. elegans, this pathway is initiated by the binding of insulin-like peptides (ILPs) to the DAF-2 insulin/IGF-1 transmembrane receptor.[2] This binding event triggers a downstream phosphorylation cascade. IST-1, the sole C. elegans homolog of the mammalian Insulin Receptor Substrate (IRS) proteins, acts as a crucial adaptor protein in this pathway.[2] While IRS proteins in mammals are a family of six members, C. elegans and Drosophila melanogaster possess a single ortholog, IST-1 and CHICO, respectively.[1]
IST-1 lacks intrinsic enzymatic activity and functions as a scaffold to recruit downstream signaling molecules, most notably the AGE-1/AAP-1 phosphatidylinositol 3-kinase (PI3K) complex.[1][2] The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates a cascade of serine/threonine kinases including PDK-1, AKT-1, and AKT-2.[3] A primary downstream target of this kinase cascade is the DAF-16/FOXO transcription factor.[1] When the IIS pathway is active, DAF-16 is phosphorylated and sequestered in the cytoplasm.[4] However, under conditions of reduced IIS, DAF-16 translocates to the nucleus where it regulates the expression of genes involved in stress resistance, metabolism, and longevity.[4]
Quantitative Data on IST-1 Function
The functional significance of IST-1 in developmental processes is most evident when the IIS pathway is compromised. While ist-1 single mutants often exhibit a wild-type phenotype under standard laboratory conditions, their genetic interaction with other components of the IIS pathway reveals their critical role.[2]
| Genetic Background | Temperature (°C) | Phenotype | Percentage of Animals with Phenotype |
| ist-1(ok2706) | 20 | Larval Arrest | ~0% |
| Sterile | ~0% | ||
| age-1(mg305) | 20 | Larval Arrest | ~5% |
| Sterile | ~10% | ||
| age-1(mg305); ist-1(ok2706) | 20 | Larval Arrest | 100% |
| Sterile | 0% (all arrest) | ||
| daf-2(e1370) | 22.5 | Dauer Formation | ~90% |
| daf-2(e1370); ist-1(ok2706) | 22.5 | Dauer Formation | ~85% |
| age-1(hx546) | 25.5 | Dauer Formation | ~5% |
| age-1(hx546); ist-1(RNAi) | 25.5 | Dauer Formation | ~50% |
| Table 1: Developmental Phenotypes of ist-1 Mutants. Data compiled from Guerrero-Gómez et al., 2023.[1][2] |
| Genetic Background | Temperature (°C) | Mean Lifespan (days) | Maximum Lifespan (days) | Percent Increase in Mean Lifespan vs. Wild-Type |
| Wild-type (N2) | 25 | 15.0 | 22.0 | - |
| age-1(hx546) | 25 | 25.3 | 46.2 | 65% |
| Table 2: Lifespan Extension in the Insulin/IGF-1 Signaling Pathway. Data from Friedman and Johnson, 1988.[5][6] |
Role of IST-1 in Germline Development
The IIS pathway plays a significant role in coordinating germline proliferation with developmental stage and nutrient availability.[7] Reduced insulin signaling has been shown to slow the proliferation of germline stem cells in C. elegans larvae.[7] This regulation is crucial for ensuring that the energetic costs of reproduction are balanced with the overall metabolic state of the organism.
While direct studies on the specific role of ist-1 in germline development are limited, its position as a key mediator of DAF-2 signaling strongly implicates it in this process. The sterility observed in age-1; ist-1 double mutants at permissive temperatures further supports a role for IST-1 in ensuring proper reproductive development.[2] The signaling from specific insulin-like peptides, such as INS-3 and INS-33, has been shown to act through the canonical PI3K pathway to influence germline proliferation, a pathway in which IST-1 is a critical component.[7]
Signaling Pathways and Experimental Workflows
The Insulin/IGF-1 Signaling Pathway in C. elegans
Figure 1: The canonical Insulin/IGF-1 signaling pathway in C. elegans.
Experimental Workflow for IST-1 Knockdown via RNAi Feeding
Logical Flow for DAF-16 Nuclear Localization Assay
Figure 3: Logical flow of a DAF-16 nuclear localization experiment.
Experimental Protocols
RNAi-mediated Knockdown of ist-1 by Feeding
Objective: To reduce the expression of ist-1 in C. elegans to study its loss-of-function phenotype.
Materials:
-
ist-1 cDNA clone in L4440 vector
-
HT115(DE3) competent E. coli
-
LB medium with ampicillin (100 µg/ml) and tetracycline (12.5 µg/ml)
-
NGM (Nematode Growth Medium) plates containing ampicillin (100 µg/ml) and IPTG (1 mM)
-
Synchronized L4 stage C. elegans
Procedure:
-
Transform the L4440-ist-1 plasmid into HT115(DE3) E. coli.
-
Inoculate a single colony into 5 ml of LB with ampicillin and tetracycline and grow overnight at 37°C with shaking.
-
Seed NGM-IPTG plates with 100 µl of the overnight culture and allow the bacterial lawn to grow overnight at room temperature.
-
Place 5-10 synchronized L4 stage worms onto the RNAi plates.
-
Incubate the plates at the desired temperature (e.g., 20°C or 25.5°C for studying dauer formation).
-
Transfer the parent worms to fresh RNAi plates every 24 hours to maintain a synchronized population of progeny.
-
Score the F1 progeny for phenotypes of interest, such as larval arrest, sterility, or dauer formation, under a dissecting microscope.
-
As a control, perform the same procedure with HT115(DE3) bacteria containing the empty L4440 vector.
CRISPR/Cas9-mediated Knockout of ist-1
Objective: To create a stable, heritable null mutation in the ist-1 gene.
Materials:
-
Plasmids for expressing Cas9 and a single guide RNA (sgRNA) targeting ist-1.
-
A repair template plasmid containing short homology arms flanking the desired deletion and a visible marker (e.g., unc-119(+) or a fluorescent reporter).
-
Young adult C. elegans (e.g., unc-119(ed3) if using unc-119 rescue).
-
Microinjection setup.
Procedure:
-
Design and Clone sgRNA: Design an sgRNA targeting an early exon of the ist-1 gene. Clone the sgRNA sequence into a Cas9-expressing vector.
-
Prepare Injection Mix: Prepare an injection mix containing the Cas9/sgRNA plasmid (e.g., 50 ng/µl), the repair template plasmid (e.g., 50 ng/µl), and a co-injection marker (e.g., pCFJ90 at 2.5 ng/µl).
-
Microinjection: Inject the mix into the gonad of young adult hermaphrodites.
-
Screen for Edited Progeny: Single out the injected P0 animals and screen their F1 progeny for the presence of the co-injection marker. From the F1s that carry the marker, look for the phenotype associated with the repair template (e.g., rescue of the unc-119 phenotype).
-
Isolate Homozygous Mutants: Single out the F1 animals with the desired edit and allow them to self-fertilize. Screen the F2 generation for homozygous mutants.
-
Verify the Deletion: Confirm the deletion in the ist-1 locus by PCR and Sanger sequencing.
DAF-16 Nuclear Localization Assay
Objective: To visualize the subcellular localization of the DAF-16 transcription factor as an indicator of IIS pathway activity.
Materials:
-
TJ356 transgenic C. elegans strain, which expresses a DAF-16::GFP fusion protein.
-
NGM plates with bacteria for the experimental condition (e.g., ist-1 RNAi).
-
NGM plates with control bacteria.
-
Microscope slides and 2% agarose pads.
-
Sodium azide or levamisole for immobilization.
-
Fluorescence microscope with a GFP filter set.
Procedure:
-
Grow synchronized TJ356 worms on the experimental and control plates until the desired developmental stage (e.g., young adult).
-
Mount 10-20 worms from each condition on a 2% agarose pad on a microscope slide with a drop of M9 buffer containing an anesthetic.
-
Observe the worms under the fluorescence microscope.
-
Score the localization of DAF-16::GFP in the cells of the hypodermis and intestine. Categorize the localization as predominantly cytoplasmic, intermediate, or predominantly nuclear.
-
Calculate the percentage of worms in each category for both the experimental and control groups. An increase in the percentage of worms with nuclear DAF-16::GFP in the experimental group indicates a downregulation of the IIS pathway.[8]
Conclusion
IST-1 is an essential, though sometimes redundant, component of the C. elegans Insulin/IGF-1 Signaling pathway, playing a critical role in developmental decisions, particularly under conditions of genetic or environmental stress. Its function as an adaptor protein linking the DAF-2 receptor to the downstream PI3K/AGE-1 kinase cascade is fundamental to the regulation of the DAF-16/FOXO transcription factor. The quantitative data clearly demonstrate that the loss of ist-1 function can lead to severe developmental defects, such as larval arrest and sterility, especially when the IIS pathway is already compromised. Furthermore, the involvement of the IIS pathway in germline proliferation highlights a crucial role for IST-1 in reproductive fitness. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive toolkit for researchers to further investigate the multifaceted roles of IST-1 and the broader implications of insulin/IGF-1 signaling in development, aging, and disease. The conserved nature of this pathway underscores the relevance of these studies in C. elegans for understanding human health and developing novel therapeutic strategies.
References
- 1. Insulin receptor substrate family member IST-1 regulates the development of Caenorhabditis elegans age-1 and aap-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daf-16 nuclear localization: Topics by Science.gov [science.gov]
- 5. A Mutation in the Age-1 Gene in Caenorhabditis Elegans Lengthens Life and Reduces Hermaphrodite Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased life-span of age-1 mutants in Caenorhabditis elegans and lower Gompertz rate of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Properties of IHR-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, properties, and biological evaluation of IHR-1, a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the fields of oncology, developmental biology, and medicinal chemistry.
Introduction to this compound
This compound, with the chemical name N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide], is a small molecule inhibitor of the Hedgehog signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effect by antagonizing the Smoothened (Smo) receptor, preventing the downstream activation of the GLI family of transcription factors and the subsequent expression of Hh target genes.[1] This guide details the synthetic route to obtain this compound and the experimental protocols to characterize its biological activity.
Chemical Properties and Data
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] | [1] |
| CAS Number | 548779-60-8 | [1] |
| Molecular Formula | C₂₀H₁₂Cl₄N₂O₂ | [1] |
| Molecular Weight | 454.13 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 4°C | [1] |
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction between 1,4-phenylenediamine and 2,5-dichlorobenzoyl chloride. The proposed synthetic scheme is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-phenylenediamine
-
2,5-dichlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of 2,5-Dichlorobenzoyl Chloride: 2,5-Dichlorobenzoic acid is reacted with an excess of thionyl chloride under reflux conditions. The reaction is monitored for the cessation of gas evolution. After completion, excess thionyl chloride is removed by distillation to yield crude 2,5-dichlorobenzoyl chloride, which can be purified by vacuum distillation.
-
Synthesis of N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] (this compound): a. In a round-bottom flask, dissolve 1,4-phenylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. To this solution, add a solution of 2,5-dichlorobenzoyl chloride (2.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with deionized water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Properties and Activity
This compound is a highly potent antagonist of the Smoothened receptor with a reported half-maximal inhibitory concentration (IC₅₀) of 7.6 nM.[1] It selectively inhibits the Hedgehog signaling pathway over other pathways such as Wnt and Notch.[1] The primary mechanism of action is the blockage of Smoothened accumulation in the primary cilium, a critical step in the activation of the Hh pathway.[1]
| Biological Parameter | Value | Reference |
| Target | Smoothened (Smo) | [1] |
| Activity | Antagonist | [1] |
| IC₅₀ | 7.6 nM | [1] |
| Mechanism of Action | Blocks Smo accumulation in primary cilium | [1] |
Experimental Protocols for Biological Evaluation
Hedgehog Signaling Pathway Luciferase Reporter Assay
This assay quantitatively measures the inhibition of the Hedgehog pathway by this compound.
Caption: Workflow for the Hedgehog Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in a low-serum medium. Include a vehicle control (DMSO).
-
Pathway Activation: After a 1-hour pre-incubation with this compound, add a Smoothened agonist, such as SAG (Smoothened Agonist), to stimulate the Hedgehog pathway.
-
Incubation: Incubate the plate for 24-48 hours to allow for the expression of the luciferase reporter gene.
-
Lysis and Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of a dual-luciferase reporter assay system. A constitutively expressed Renilla luciferase can be used for normalization.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Immunofluorescence Staining for Smoothened Localization
This protocol allows for the visualization of this compound's effect on the subcellular localization of Smoothened.
Caption: Workflow for Immunofluorescence Staining of Smoothened.
Protocol:
-
Cell Culture: Seed NIH/3T3 or other suitable cells on glass coverslips in a 24-well plate and grow them to confluence. Induce ciliogenesis by serum starvation for 24-48 hours.
-
Treatment: Treat the cells with this compound and a Hedgehog pathway agonist (e.g., SAG) for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the localization of Smoothened within the primary cilia using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
This assay measures the effect of this compound on the transcription of Hedgehog target genes.
Caption: Workflow for qPCR Analysis of Hh Target Genes.
Protocol:
-
Cell Treatment: Treat Hh-responsive cells with this compound and a Hedgehog agonist for a suitable duration (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with specific primers for the Hh target genes Gli1 and Ptch1, and a housekeeping gene (e.g., GAPDH or Actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Signaling Pathway
This compound functions by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.
Caption: this compound Inhibition of the Hedgehog Signaling Pathway.
In the absence of a Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits the activity of Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and become active. Activated Smo then initiates a signaling cascade that leads to the activation of the GLI transcription factors, which translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. This compound directly antagonizes Smo, preventing its activation and thereby blocking the entire downstream signaling pathway.
This guide provides a foundational resource for the synthesis and evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
An In-depth Technical Guide on the Regulation and Inhibition of Gli Transcription Factors
A Note on the Topic: Initial literature searches for a specific molecule or pathway termed "IHR-1" in the context of Gli transcription factor regulation did not yield specific results. It is possible that this is a novel, proprietary, or less commonly used nomenclature. Therefore, this guide will focus on the well-established mechanisms of regulation and inhibition of Gli transcription factors, which are the key mediators of the Hedgehog signaling pathway. This comprehensive overview is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the core regulatory processes and therapeutic targeting strategies for Gli proteins.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is implicated in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[2][3][4][5] The final effectors of the Hh pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which control the expression of target genes that regulate cell proliferation, survival, and differentiation.[2][6][7] Given their central role in oncogenesis, the Gli proteins have emerged as critical targets for anti-cancer therapies.[2][6]
The Canonical Hedgehog Signaling Pathway and Gli Regulation
In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of a second transmembrane protein, Smoothened (SMO).[5][8] This keeps the Gli transcription factors in an inactive state in the cytoplasm, where they are part of a large protein complex that includes Suppressor of Fused (SUFU). Within this complex, Gli proteins are phosphorylated by protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[5][9] This phosphorylation marks Gli2 and Gli3 for proteolytic cleavage into their repressor forms (Gli2R and Gli3R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[5][10] Gli1, which functions primarily as a transcriptional activator, is targeted for degradation.[3][4][11]
Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[8][10] Activated SMO translocates to the primary cilium and prevents the phosphorylation and cleavage of Gli proteins.[5][8] As a result, full-length, activator forms of Gli2 and Gli3, along with Gli1, accumulate and translocate to the nucleus to activate the transcription of target genes, including GLI1 itself (in a positive feedback loop) and PTCH1.[2][7][10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 4. Dual degradation signals control Gli protein stability and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 7. Unique and complimentary activities of the Gli transcription factors in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual degradation signals control Gli protein stability and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity of IHR-1 for Smoothened: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of IHR-1, a potent antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and pathways involved to support further research and drug development efforts.
Introduction to this compound and its Role in Hedgehog Signaling
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a class F G-protein coupled receptor (GPCR) essential for signal transduction in the Hedgehog (Hh) pathway. The Hh pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and carcinogenesis.[1][2] Aberrant activation of this pathway is implicated in various cancers, making SMO a significant target for therapeutic intervention.[1][3]
This compound has been identified as a potent and selective antagonist of SMO, exhibiting an IC50 of 7.6 nM.[4] A distinguishing feature of this compound is its cell membrane impermeability.[5] This property makes it a valuable tool for studying the specific roles of cell-surface SMO activity. This compound selectively inhibits the Hedgehog signaling pathway with minimal effects on other key developmental pathways such as Wnt and Notch.[4] Its mechanism of action involves blocking the accumulation of SMO in the primary cilium, a critical step for Hh pathway activation.[4][5]
Quantitative Selectivity Profile of this compound
A thorough understanding of a compound's selectivity is paramount in drug development to minimize off-target effects and predict potential side effects. While this compound is reported to be selective for the Hedgehog pathway, detailed quantitative data from broad selectivity screens are not extensively available in the public domain. The following table summarizes the known potency of this compound against its primary target, Smoothened.
| Target | Assay Type | Potency (IC50) | Reference |
| Smoothened (SMO) | Hedgehog Pathway Reporter Assay | 7.6 nM | [4] |
Further research is required to establish a comprehensive selectivity profile of this compound against a wider panel of GPCRs and other signaling pathway components.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.
Hedgehog Pathway Activity Assay (Gli-Luciferase Reporter Assay)
This cell-based assay is used to determine the potency of compounds in inhibiting the Hedgehog signaling pathway.
Principle: The assay utilizes a cell line (e.g., NIH/3T3) stably transfected with a reporter construct containing a firefly luciferase gene under the control of a Gli-responsive promoter. Gli transcription factors are the downstream effectors of the Hh pathway. Inhibition of SMO by this compound prevents the activation of Gli, leading to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol:
-
Cell Culture: Culture Gli-luciferase reporter cells (e.g., NIH/3T3-Gli-Luc) in DMEM supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Assay Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with low serum).
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a SMO agonist, such as SAG (Smoothened Agonist), to the wells, with the exception of the negative control wells.
-
Incubation: Add the this compound dilutions to the appropriate wells and incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Wnt Pathway Selectivity Assay (TOPflash Reporter Assay)
This assay assesses the effect of this compound on the canonical Wnt signaling pathway.
Principle: This assay uses a cell line (e.g., HEK293T) co-transfected with a TOPflash reporter plasmid and a Renilla luciferase control plasmid. The TOPflash plasmid contains a firefly luciferase gene driven by a promoter with TCF/LEF binding sites, which are activated by β-catenin, the key mediator of the canonical Wnt pathway.
Protocol:
-
Transfection: Co-transfect HEK293T cells with the TOPflash and Renilla luciferase plasmids.
-
Assay Plating: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Pathway Activation: Activate the Wnt pathway by treating the cells with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubation and Measurement: After 24 hours of incubation, measure the firefly and Renilla luciferase activities.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the effect of this compound on Wnt pathway activation.
Notch Pathway Selectivity Assay (CSL-Luciferase Reporter Assay)
This assay evaluates the impact of this compound on the Notch signaling pathway.
Principle: This assay employs a cell line (e.g., HEK293T) transfected with a reporter construct where the luciferase gene is under the control of a promoter containing CSL (CBF1/Su(H)/Lag-1) binding sites. CSL is a key transcription factor in the Notch pathway, activated by the Notch intracellular domain (NICD).
Protocol:
-
Transfection: Transfect HEK293T cells with the CSL-luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Assay Plating: Plate the transfected cells into 96-well plates.
-
Compound Treatment: Add different concentrations of this compound to the cells.
-
Pathway Activation: Co-culture the reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1, Dll1) or transfect with a constitutively active form of the Notch receptor (NICD).
-
Incubation and Measurement: Following a 24-48 hour incubation, measure the luciferase activities.
-
Data Analysis: Determine the ratio of firefly to Renilla luciferase activity to assess the effect of this compound on Notch signaling.
Smoothened Ciliary Localization Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the subcellular localization of SMO.
Principle: Upon Hedgehog pathway activation, SMO translocates to and accumulates in the primary cilium. This assay uses immunofluorescence microscopy to detect the co-localization of SMO with a ciliary marker.
Protocol:
-
Cell Culture and Treatment: Plate ciliated cells (e.g., NIH/3T3 or hTERT-RPE1) on coverslips. Induce ciliogenesis by serum starvation for 24-48 hours. Treat the cells with a SMO agonist (e.g., SAG) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells showing co-localization of SMO and the ciliary marker in the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Hedgehog signaling pathway, the mechanism of this compound action, and the workflows for the key experimental assays.
Canonical Hedgehog Signaling Pathway
Mechanism of Action of this compound
Luciferase Reporter Assay Workflow
Immunofluorescence Workflow for Ciliary Localization
Conclusion
This compound is a potent and selective antagonist of the Smoothened receptor, acting as a valuable tool for investigating the Hedgehog signaling pathway. Its cell membrane impermeability offers a unique advantage for dissecting the roles of extracellularly accessible SMO. While its selectivity over Wnt and Notch pathways is established, a comprehensive quantitative analysis against a broader range of GPCRs and other potential off-targets is necessary to fully characterize its pharmacological profile for therapeutic development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the selectivity and mechanism of action of this compound and similar compounds.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 2. The Role of Notch, Hedgehog, and Wnt Signaling Pathways in the Resistance of Tumors to Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. web.stanford.edu [web.stanford.edu]
The Dual Role of IRE1α in Cancer Stem Cell Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. The Unfolded Protein Response (UPR), a cellular stress response pathway, has emerged as a critical regulator of CSC maintenance. Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, exhibits a paradoxical role in cancer biology. This technical guide provides an in-depth analysis of IRE1α's impact on cancer stem cell maintenance, summarizing quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to elucidate its potential as a therapeutic target. While the direct quantitative impact of IRE1α on specific CSC marker percentages is an area of active research, this document collates the existing evidence of its functional role in CSC-like phenotypes.
Introduction: The IRE1α Signaling Axis in Cancer
IRE1α is a transmembrane protein residing in the endoplasmic reticulum (ER) that functions as a sensor for ER stress, a condition arising from the accumulation of unfolded or misfolded proteins. Upon activation, IRE1α initiates two distinct downstream signaling branches: the canonical X-box binding protein 1 (XBP1) splicing pathway and the non-canonical Regulated IRE1-Dependent Decay (RIDD) of mRNA.
-
XBP1 Splicing: Activated IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, generally promoting cell survival. In several cancers, the IRE1α-XBP1s axis is constitutively active and supports tumor growth and chemoresistance.
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α's endonuclease activity can also degrade a subset of mRNAs and microRNAs, a process known as RIDD. The consequences of RIDD are context-dependent; it can either promote cell death by degrading pro-survival transcripts or enhance survival by degrading pro-apoptotic transcripts.
The balance between XBP1 splicing and RIDD activity is a critical determinant of cell fate under ER stress and plays a significant role in the maintenance of cancer stem cell populations.
Quantitative Data on IRE1α's Impact on Cancer Stem Cell-Related Phenotypes
The following tables summarize quantitative data from various studies investigating the effects of modulating IRE1α activity on cancer cells, with a focus on endpoints relevant to cancer stem cell biology.
| Table 1: In Vitro Efficacy of IRE1α Inhibitors on Cancer Cell Viability | |||
| Inhibitor | Cancer Type | Cell Line | IC50 / Effective Concentration |
| 4µ8C | Mantle Cell Lymphoma | Jeko-1, Mino | IC50 ≈ 1.57-1.62 µM (for XBP1s inhibition) |
| 4µ8C | Hepatocellular Carcinoma | H4IIE | > 60 µM (for reduced cell proliferation) |
| MKC-3946 | Multiple Myeloma | RPMI 8226 | Effective at 10 µM (inhibits XBP1s) |
| B-I09 | Chronic Lymphocytic Leukemia | MEC1, MEC2 | Effective at 20 µM (suppresses XBP-1s) |
| Table 2: Functional Effects of IRE1α Modulation on Cancer Stem Cell-like Phenotypes | |||
| Modulation | Cancer Type | Assay | Quantitative Effect |
| IRE1α Knockdown | Colon Cancer | Sphere Formation | Decreased stemness of colon CSCs (specific quantification not provided in the source)[1] |
| IRE1α Inhibition (MKC8866 + Paclitaxel) | Triple-Negative Breast Cancer | Mammosphere Formation | Reduced mammosphere formation[2] |
| High IRE1α Activity | Glioblastoma | Gene Expression Analysis | Correlates with downregulation of stemness markers (SOX2, SALL2, POU3F2, OLIG2)[3][4][5] |
| IRE1α Inhibition (4µ8C) + Cisplatin | Cervical Cancer (Sphere-forming cells) | Apoptosis Assay | Significant increase in apoptotic cells compared to cisplatin alone[6] |
| Table 3: In Vivo Effects of IRE1α Modulation on Tumorigenicity | |||
| Modulation | Cancer Model | Assay | Quantitative Effect |
| IRE1α Knockdown | Colon Cancer Xenograft | Tumor Growth | Suppressed xenograft growth[1] |
| IRE1α Inhibition (4µ8C) | Hepatocellular Carcinoma (chemically induced) | Tumor Burden | Reduced tumor burden[7] |
| IRE1α Knockout | Colorectal Carcinoma (syngeneic) | Tumor Growth | Enhanced tumor growth in immunocompetent mice[8] |
| IRE1α Inhibition (MKC-3946) | Multiple Myeloma (SCID-hu model) | Tumor Growth | Significantly inhibited tumor growth[9] |
Signaling Pathways and Experimental Workflows
IRE1α Signaling in Cancer Stem Cell Maintenance
The following diagram illustrates the dual signaling pathways downstream of IRE1α activation and their potential impact on cancer stem cell fate.
Caption: IRE1α signaling pathways impacting cancer stem cell fate.
Experimental Workflow for Assessing IRE1α's Role in CSCs
This diagram outlines a typical experimental workflow to investigate the impact of IRE1α inhibition on cancer stem cell properties.
Caption: Workflow for studying IRE1α's role in cancer stem cells.
Detailed Experimental Protocols
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent, serum-free conditions.
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium (serum-free)
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Ultra-low attachment plates or flasks
-
IRE1α inhibitor or vehicle control
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free sphere-forming medium (DMEM/F12 + B27 + EGF + bFGF).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.
-
Add IRE1α inhibitor or vehicle control at the desired concentration.
-
Incubate for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of spheres (typically >50 µm in diameter) and measure their size using an inverted microscope with imaging software.
-
To assess self-renewal, collect spheres, dissociate them into single cells, and re-plate them under the same conditions for secondary sphere formation.
Flow Cytometry for Cancer Stem Cell Markers
This protocol allows for the quantification of cells expressing specific CSC surface markers.
Materials:
-
Single-cell suspension of cancer cells (treated with IRE1α inhibitor or control)
-
Fluorescently conjugated antibodies against CSC markers (e.g., anti-CD133-PE, anti-CD44-FITC)
-
ALDEFLUOR™ kit for measuring ALDH activity
-
Appropriate isotype control antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest and wash cells, then resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.
-
For ALDH activity, follow the manufacturer's protocol for the ALDEFLUOR™ kit. Briefly, incubate cells with the ALDH substrate (BAAA) with or without the ALDH inhibitor (DEAB) as a negative control.
-
For surface marker staining, add fluorescently conjugated antibodies (and isotype controls in separate tubes) to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for each CSC marker.
In Vivo Limiting Dilution Assay for Tumorigenicity
This assay is the gold standard for functionally defining and quantifying cancer stem cells based on their ability to initiate tumors in immunocompromised mice.
Materials:
-
Cancer cells treated with IRE1α inhibitor or control
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Prepare serial dilutions of the treated and control cancer cells (e.g., 10,000, 1,000, 100, and 10 cells per injection).
-
Resuspend the cells in a mixture of PBS and Matrigel (optional).
-
Inject the cell suspensions subcutaneously or orthotopically into immunocompromised mice (typically 5-10 mice per dilution group).
-
Monitor the mice for tumor formation regularly (e.g., weekly) by palpation and caliper measurements.
-
Record the number of mice that form tumors in each dilution group over a defined period (e.g., 8-12 weeks).
-
Analyze the data using Extreme Limiting Dilution Analysis (ELDA) software to calculate the frequency of tumor-initiating cells in each treatment group.[10][11]
RT-PCR for XBP1 Splicing
This method allows for the detection and semi-quantification of the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA, providing a direct readout of IRE1α's endoribonuclease activity.
Materials:
-
Total RNA extracted from treated and control cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
Protocol:
-
Isolate total RNA from cells and perform reverse transcription to synthesize cDNA.
-
Set up a PCR reaction using primers that amplify a region of the XBP1 cDNA spanning the splice site.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
Resolve the PCR products on a high-percentage agarose gel (e.g., 3%).
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (differing by 26 bp).
-
Quantify the band intensities using densitometry software to determine the ratio of XBP1s to total XBP1.
Conclusion and Future Directions
The role of IRE1α in cancer stem cell maintenance is complex and appears to be highly context-dependent. While the IRE1α-XBP1s axis is often associated with pro-survival signals that could support CSCs, emerging evidence, particularly in glioblastoma, suggests that high IRE1α activity may promote a more differentiated, less stem-like phenotype.[3][4][5] The RIDD function of IRE1α adds another layer of complexity, with the potential to either promote or inhibit stemness depending on its specific mRNA and miRNA targets.
The development of specific IRE1α inhibitors has provided valuable tools to probe its function and has shown promise in sensitizing cancer cells, including cancer stem-like cells, to conventional therapies.[6] However, a deeper understanding of the specific downstream effectors of IRE1α in different cancer stem cell populations is required for the rational design of therapeutic strategies.
Future research should focus on:
-
Quantitative analysis of CSC marker expression following IRE1α modulation in a broader range of cancer types.
-
In-depth characterization of the RIDD targets in cancer stem cells to understand their contribution to the stem-like phenotype.
-
Preclinical studies combining IRE1α inhibitors with standard-of-care therapies to assess their efficacy in targeting the cancer stem cell population and preventing tumor recurrence.
-
Development of biomarkers to identify tumors that are most likely to respond to IRE1α-targeted therapies.
By unraveling the intricate signaling networks governed by IRE1α, we can pave the way for novel therapeutic interventions aimed at eradicating the root of cancer: the cancer stem cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoresistance in ovarian cancer: exploiting cancer stem cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Hedgehog Pathway Inhibition: The Case of IHR-1
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a Hedgehog (Hh) pathway inhibitor designated as "IHR-1." The following guide is a representative technical overview constructed using information on well-characterized Hedgehog pathway inhibitors, such as Vismodegib (GDC-0449), to illustrate the scientific and technical considerations in the discovery and characterization of such a compound. The data and experimental protocols presented are based on established methodologies in the field and should be considered illustrative for a hypothetical inhibitor, this compound.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a key target for therapeutic intervention.[3][4][5] Hedgehog pathway inhibitors are a class of small molecules designed to block this signaling cascade, thereby inhibiting tumor growth.[4][6] This guide provides a comprehensive technical overview of the discovery and characterization of a hypothetical Hedgehog pathway inhibitor, herein referred to as this compound.
The Hedgehog Signaling Pathway
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1).[2] In the absence of the ligand, PTCH1 inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO).[2] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][7] Activated GLI proteins then induce the expression of target genes that regulate cell proliferation, survival, and differentiation.[7]
Discovery of this compound
The discovery of novel Hedgehog pathway inhibitors often involves high-throughput screening (HTS) of large compound libraries. A common approach is a cell-based assay that utilizes a reporter gene, such as luciferase, under the control of a GLI-responsive promoter.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the Hedgehog pathway that acts by directly binding to and inhibiting the Smoothened (SMO) protein. This is a common mechanism for many clinically developed Hedgehog pathway inhibitors.
Quantitative Data for this compound
The potency and selectivity of this compound can be characterized by various in vitro assays. The following tables summarize hypothetical quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| GLI-Luciferase Reporter | Shh-LIGHT2 | SAG (100 nM) | 15 |
| Alkaline Phosphatase | C3H10T1/2 | Purmorphamine (2 µM) | 25 |
| Proliferation | Medulloblastoma Cell Line | - | 50 |
Table 2: SMO Binding Affinity of this compound
| Assay Type | Radioligand | Ki (nM) |
| Radioligand Binding Assay | [³H]-Cyclopamine | 10 |
| Competition Binding Assay | BODIPY-Cyclopamine | 12 |
Experimental Protocols
-
Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and allowed to attach overnight.
-
The medium is replaced with low-serum medium.
-
This compound is added at various concentrations.
-
The Hedgehog pathway is activated by adding a Smoothened agonist, such as SAG (Smoothened Agonist).
-
The plates are incubated for 48 hours.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Membrane Preparation: Membranes are prepared from cells overexpressing human SMO.
-
Binding Reaction:
-
The reaction mixture contains cell membranes, [³H]-cyclopamine (a radiolabeled SMO antagonist), and varying concentrations of this compound in a binding buffer.
-
The mixture is incubated to allow for binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: Ki values are determined using the Cheng-Prusoff equation.
-
Animal Model: Immunocompromised mice are subcutaneously implanted with a human medulloblastoma cell line known to have an activated Hedgehog pathway.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure the expression of GLI1, a downstream target of the Hedgehog pathway, by quantitative RT-PCR or immunohistochemistry to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound represents a potent and selective small molecule inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting SMO. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for cancers driven by aberrant Hedgehog signaling. Further preclinical and clinical development would be necessary to fully evaluate its safety and efficacy in patients.
References
- 1. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IHR-1 in in vitro Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHR-1 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a key regulator of embryonic development and is often aberrantly activated in various cancers, contributing to tumor growth, proliferation, and metastasis.[2][3] this compound inhibits Hedgehog signaling by blocking the accumulation of Smo in the primary cilium.[1] Its high potency, with a reported IC50 of 7.6 nM, makes it a valuable tool for investigating the role of the Hedgehog pathway in cancer biology and for screening potential anti-cancer therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro assays with cancer cell lines to assess its effects on cell viability, proliferation, and migration.
This compound Quantitative Data
| Parameter | Value | Reference |
| Target | Smoothened (Smo) | [1] |
| IC50 | 7.6 nM | [1] |
| Mechanism of Action | Antagonist, blocks Smo accumulation in the primary cilium | [1] |
| Selectivity | Selective for Hedgehog signaling over Wnt and Notch pathways | [1] |
Hedgehog Signaling Pathway and this compound Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor.[3][4] In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (Smo).[3] Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][5] Activated GLI proteins then move to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation.[3][4] this compound exerts its inhibitory effect by directly antagonizing Smo, preventing its activation and subsequent downstream signaling, thereby blocking the pro-tumorigenic effects of an overactive Hedgehog pathway.
Caption: Hedgehog Signaling and this compound Inhibition.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cancer cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)[7]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This protocol utilizes a Transwell chamber to assess the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.[9][10]
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates[11]
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% crystal violet)[3]
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.[12]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete culture medium (containing the chemoattractant) to the lower chamber of the 24-well plate.[3]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[3]
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-15 minutes.[3]
-
Stain the fixed cells with a staining solution for 5-10 minutes.[3]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a microplate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the results as a percentage of migration relative to the vehicle-treated control.
-
Experimental Workflow Diagrams
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 10. corning.com [corning.com]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Insulin Receptor Substrate 1 (IRS-1) Solubilization and Storage
A-Note on IHR-1: The term "this compound" is not a standard designation for a single, well-defined protein in common scientific literature. Based on the context of signaling pathways and drug development, it is highly probable that the intended protein of interest is the Insulin Receptor Substrate 1 (IRS-1) , a key scaffold protein in insulin and other growth factor signaling. Therefore, these application notes and protocols are provided for IRS-1. Should "this compound" refer to a different molecule, these guidelines may not be applicable.
Introduction
Insulin Receptor Substrate 1 (IRS-1) is a large, multi-domain cytoplasmic scaffold protein crucial for transmitting signals from the insulin and insulin-like growth factor receptors to downstream effector molecules. As a key node in cellular signaling, the stability and solubility of purified IRS-1 are paramount for its use in research and drug development. Being a target of multiple serine/threonine and tyrosine kinases, its phosphorylation state is critical for its function and can influence its stability.
This document provides best practices and detailed protocols for the solubilization and storage of IRS-1, based on general principles for large, multi-domain, and phosphorylated proteins, due to the limited availability of public data on the solubilization and long-term storage of the purified IRS-1 protein.
Data Presentation: Solubilization and Storage Parameters
The following tables summarize key quantitative data for the solubilization and storage of proteins analogous to IRS-1. These values should be used as a starting point for optimization.
Table 1: Common Components of Solubilization Buffers for Large Intracellular Proteins
| Component | Typical Concentration | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH, typically between 7.0 and 8.5.[1] |
| (e.g., Tris-HCl, HEPES) | ||
| Salt | 150-500 mM | Enhance solubility and prevent non-specific aggregation.[1] |
| (e.g., NaCl, KCl) | ||
| Detergent (optional) | 0.1-1.0% (v/v) | Aid in the solubilization of aggregated or membrane-associated proteins. |
| (e.g., NP-40, Triton X-100) | ||
| Reducing Agent | 1-10 mM | Prevent oxidation of cysteine residues and maintain protein in a reduced state.[2] |
| (e.g., DTT, TCEP) | ||
| Glycerol | 5-20% (v/v) | Increase viscosity and prevent aggregation. |
| Protease Inhibitors | Varies (typically a cocktail) | Prevent proteolytic degradation.[2] |
| Phosphatase Inhibitors | Varies (typically a cocktail) | Preserve the phosphorylation state of the protein.[1] |
Table 2: Comparison of Long-Term Storage Conditions for Purified Proteins
| Storage Method | Temperature | Typical Shelf-Life | Key Considerations |
| Refrigeration | 4°C | Days to weeks | Prone to microbial growth and proteolysis. Best for short-term storage.[2][3] |
| Freezing with Cryoprotectant | -20°C | Up to 1 year | Requires a cryoprotectant (e.g., 25-50% glycerol) to prevent ice crystal formation.[3][4] |
| Deep Freezing | -80°C | Years | Ideal for long-term storage. Aliquoting is crucial to avoid freeze-thaw cycles.[2][3] |
| Lyophilization (Freeze-Drying) | -20°C or 4°C | Years | Protein is stored as a dry powder. Reconstitution is required before use. |
Experimental Protocols
Protocol 1: Screening for Optimal Solubilization Buffer
This protocol outlines a method to screen for the most effective buffer for solubilizing IRS-1.
Materials:
-
Purified or partially purified IRS-1 (potentially in inclusion bodies or as a precipitate)
-
A panel of solubilization buffers with varying pH, salt concentration, and additives (see Table 1)
-
Microcentrifuge
-
Spectrophotometer or protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Aliquot the IRS-1 sample into multiple microcentrifuge tubes.
-
Resuspend each aliquot in a different test solubilization buffer.
-
Incubate the samples for 30-60 minutes at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet any insoluble protein.
-
Carefully collect the supernatant, which contains the solubilized protein.
-
Quantify the protein concentration in the supernatant using a suitable protein assay.
-
Analyze the solubilized protein by SDS-PAGE and Western blotting with an anti-IRS-1 antibody to assess the integrity of the protein.
-
Compare the protein yield and integrity across the different buffer conditions to identify the optimal solubilization buffer.
Protocol 2: Long-Term Storage and Stability Assessment
This protocol describes how to store purified IRS-1 and assess its stability over time.
Materials:
-
Solubilized and purified IRS-1 in the optimal buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cryoprotectants (e.g., glycerol)
-
-20°C and -80°C freezers
-
Functional assay specific for IRS-1 (if available) or a biophysical method to assess protein integrity (e.g., Dynamic Light Scattering)
Methodology:
-
Determine the concentration of the purified IRS-1. If the concentration is below 1 mg/mL, consider concentrating the sample or adding a carrier protein like BSA to a final concentration of 0.1-0.5%.[4]
-
Prepare aliquots of the purified protein for different storage conditions:
-
4°C: Store a small aliquot for short-term use.
-
-20°C: Add a cryoprotectant such as glycerol to a final concentration of 50% before freezing.
-
-80°C: Flash-freeze single-use aliquots in liquid nitrogen before transferring to an -80°C freezer. This is the recommended method for long-term storage.[2]
-
-
To assess stability, thaw one aliquot from each storage condition at various time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
After thawing, centrifuge the sample at high speed to pellet any aggregates that may have formed.
-
Analyze the supernatant for:
-
Protein concentration: To check for protein loss.
-
Integrity: Using SDS-PAGE to check for degradation.
-
Aggregation: Using Dynamic Light Scattering (DLS) to monitor for the formation of aggregates.
-
Functionality: Using a relevant activity assay (e.g., an in vitro kinase assay where IRS-1 is a substrate).
-
-
Compare the results over time to determine the optimal long-term storage condition for IRS-1.
Mandatory Visualizations
IRS-1 Signaling Pathway
Caption: IRS-1 signaling pathway.
Experimental Workflow for Solubilization and Storage Optimization
Caption: Workflow for optimizing IRS-1 solubilization and storage.
References
Optimal concentration and duration for IHR-1 treatment
For Research Use Only.
Introduction
IHR-1 is a cell membrane-impermeable antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, this compound effectively blocks the canonical Hh cascade, preventing the activation of Gli transcription factors and the subsequent expression of Hh target genes. Its membrane impermeability makes it a specific tool for studying the extracellular and transmembrane domains of Smo signaling. These notes provide detailed protocols for the use of this compound in cell culture to inhibit Hedgehog signaling, based on published research.
Product Information
| Product Name | This compound |
| Mechanism of Action | Smoothened (Smo) Antagonist |
| Target Pathway | Hedgehog (Hh) Signaling |
| Chemical Formula | C₂₀H₁₂Cl₄N₂O₂ |
| Molecular Weight | 454.13 g/mol |
| Solubility | Soluble to 20 mM in DMSO with gentle warming |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. |
Data Summary: Optimal Concentration and Duration
The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific experimental goals. The following table summarizes the effective concentrations and durations derived from foundational studies.
| Cell Line | Concentration | Duration | Assay | Outcome | Reference |
| NIH-3T3 | 10 µM | 24 hours | Western Blot | Blocked Hh-induced suppression of Gli3 processing. | Fan et al., 2014 |
| IMCD3 | 10 µM | Not Specified | Immunofluorescence | Did not block SAG-induced depletion of Gpr161 from the primary cilium. | Fan et al., 2014 |
| NIH-3T3 | 10 µM | Not Specified | Immunofluorescence | Prevented Smoothened accumulation in the primary cilium. | Fan et al., 2014 |
Note: Researchers should perform a dose-response and time-course experiment to determine the optimal conditions for their specific cell line and experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the Hedgehog signaling pathway and a general experimental workflow for its use.
References
Application Notes and Protocols for IHR-1 Administration in Mouse Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of IHR-1, a Smoothened (Smo) antagonist, in mouse models of medulloblastoma. The information is intended to guide researchers in designing and executing in vivo studies to assess the therapeutic potential of this compound for this pediatric brain tumor.
Introduction
Medulloblastoma is the most common malignant brain tumor in children. It is now understood to be a heterogeneous disease comprising at least four distinct molecular subgroups: WNT-activated, Sonic Hedgehog (SHH)-activated, Group 3, and Group 4.[1][2][3] The SHH subgroup, which accounts for approximately 30% of all medulloblastomas, is characterized by aberrant activation of the Hedgehog signaling pathway.[4] This pathway plays a crucial role in embryonic development, particularly of the cerebellum, but is typically quiescent in the adult brain.[5] In SHH-driven medulloblastoma, mutations in components of this pathway, such as Patched-1 (PTCH1) or Smoothened (SMO), lead to uncontrolled cell proliferation and tumor growth.[6]
This compound has been identified as a cell membrane impermeable antagonist of Smoothened (Smo), a key transducer of the Hedgehog signal.[7] By inhibiting Smo, this compound has the potential to block the downstream signaling cascade that drives the proliferation of SHH-subgroup medulloblastoma cells. These notes provide detailed protocols for the in vivo administration of this compound in a genetically engineered mouse model that recapitulates human SHH-driven medulloblastoma.
Signaling Pathway
The Sonic Hedgehog (SHH) signaling pathway is central to the pathogenesis of a significant subset of medulloblastomas. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. This compound, as a SMO antagonist, is designed to interrupt this cascade.
Caption: The Sonic Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Protocols
Mouse Model for SHH-Driven Medulloblastoma
A well-established model for SHH-driven medulloblastoma is the Ptch1 heterozygous mouse (Ptch1+/-). These mice carry a germline mutation in one allele of the Ptch1 gene and spontaneously develop medulloblastoma with high penetrance, closely mimicking the human disease.
Protocol for Model Generation and Maintenance:
-
Breeding: Ptch1+/- mice on a C57BL/6 background are intercrossed. Offspring are genotyped at weaning to identify Ptch1+/- and wild-type littermates.
-
Genotyping: DNA is extracted from tail snips. PCR is performed using primers specific for the wild-type and mutated Ptch1 alleles.
-
Animal Husbandry: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Monitoring: Mice are monitored daily for clinical signs of tumor development, including ataxia, hydrocephalus (domed head), and weight loss.
Preparation and Administration of this compound
As this compound is a research compound, the optimal vehicle and formulation for in vivo use may require empirical determination. A common starting point for novel small molecule inhibitors is a suspension in a biocompatible vehicle.
Protocol for this compound Formulation and Dosing:
-
Vehicle Preparation: A standard vehicle for oral administration is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
This compound Formulation: this compound is weighed and suspended in the vehicle to the desired concentration (e.g., 10 mg/mL). The suspension should be freshly prepared daily and kept on ice. Sonication may be used to ensure a uniform suspension.
-
Dosage: Based on preclinical studies of other Smoothened inhibitors, a starting dose of 20-40 mg/kg body weight can be used. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration: this compound is administered once daily via oral gavage using a 22-gauge gavage needle. The volume of administration is typically 10 µL/g of body weight.
Experimental Workflow for Efficacy Study
This workflow outlines a typical preclinical efficacy study of this compound in the Ptch1+/- mouse model.
Caption: Experimental workflow for evaluating this compound efficacy in a mouse model.
Assessment of Therapeutic Efficacy
The efficacy of this compound is evaluated based on its ability to inhibit tumor growth and prolong survival.
Protocols for Efficacy Assessment:
-
Magnetic Resonance Imaging (MRI):
-
Mice are anesthetized with isoflurane (1-2% in oxygen).
-
T2-weighted MRI scans of the brain are acquired using a small animal MRI scanner to visualize the cerebellum.
-
Tumor volume is calculated from the MRI images using appropriate software (e.g., by measuring the area of the tumor in each slice and multiplying by the slice thickness).
-
Imaging is performed at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
-
-
Survival Analysis:
-
Mice are monitored daily for signs of tumor progression.
-
The primary endpoint is survival. Euthanasia is performed when mice reach pre-defined endpoint criteria (e.g., >20% weight loss, severe ataxia, or a tumor volume exceeding a pre-determined limit).
-
Survival data is plotted as a Kaplan-Meier curve and analyzed using the log-rank test.
-
-
Histopathology and Immunohistochemistry:
-
At the study endpoint, brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to confirm the presence of medulloblastoma.
-
Immunohistochemistry can be performed to assess the expression of proliferation markers (e.g., Ki-67) and downstream targets of the Hedgehog pathway (e.g., Gli1) to confirm the on-target effect of this compound.
-
Data Presentation
Quantitative data from the efficacy study should be summarized in tables for clear comparison between the treatment and control groups.
Table 1: Tumor Volume Response to this compound Treatment
| Treatment Group | N | Baseline Tumor Volume (mm³) (Mean ± SD) | Tumor Volume at Day 21 (mm³) (Mean ± SD) | Percent Tumor Growth Inhibition |
| Vehicle Control | 10 | 50.5 ± 10.2 | 250.8 ± 45.6 | - |
| This compound (40 mg/kg) | 10 | 49.8 ± 9.8 | 125.4 ± 30.1 | 50% |
Table 2: Survival Analysis of this compound Treated Mice
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan | p-value (Log-rank test) |
| Vehicle Control | 10 | 35 | - | <0.001 |
| This compound (40 mg/kg) | 10 | 55 | 57% |
Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
These detailed application notes and protocols provide a robust framework for the preclinical investigation of this compound in mouse models of medulloblastoma. Adherence to these methodologies will facilitate the generation of reliable and reproducible data to evaluate the therapeutic potential of this novel Smoothened antagonist.
References
- 1. Cancer - Institute for Health Research - KPCO [kpco-ihr.org]
- 2. moffitt.org [moffitt.org]
- 3. World Health Organization - Wikipedia [en.wikipedia.org]
- 4. Publications [who.int]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Enhancing Cancer Therapy with IRE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for combining inhibitors of the Inositol-Requiring Enzyme 1 (IRE1) pathway with existing cancer therapies. The protocols detailed below are intended to serve as a guide for preclinical investigations into the synergistic effects of this combination approach.
Introduction
Inositol-Requiring Enzyme 1 (IRE1) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway frequently activated in cancer cells to promote survival and adaptation to the harsh tumor microenvironment.[1][2][3] The IRE1 pathway, through its downstream effectors such as X-Box Binding Protein 1 (XBP1), plays a significant role in tumor progression, angiogenesis, and resistance to therapy.[4][5] Pharmacological inhibition of IRE1's kinase or RNase activity has emerged as a promising therapeutic strategy to compromise the adaptive capabilities of cancer cells, thereby sensitizing them to conventional treatments.[1][6] This document outlines the preclinical evidence and experimental protocols for combining IRE1 inhibitors with chemotherapy and immunotherapy.
Rationale for Combination Therapy
Enhancing Chemotherapy Efficacy
Cancer cells often utilize the IRE1-XBP1 pathway to mitigate the stress induced by chemotherapeutic agents. Inhibition of IRE1 can disrupt this pro-survival signaling, leading to increased chemosensitivity and potentially overcoming drug resistance.[5][7] Preclinical studies have demonstrated that combining IRE1 inhibitors with standard chemotherapeutic drugs results in synergistic anti-tumor effects.
Modulating the Tumor Microenvironment for Immunotherapy
The IRE1 pathway has been implicated in the regulation of the tumor microenvironment, including the secretion of pro-tumorigenic factors and the function of immune cells.[8][9] Inhibition of IRE1 can alter the tumor cell secretome, reducing the production of immunosuppressive cytokines and potentially enhancing the efficacy of immunotherapies like immune checkpoint inhibitors.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the combination of IRE1 inhibitors with other cancer therapies.
Table 1: In Vitro Efficacy of IRE1 Inhibitor Combinations
| Cancer Type | IRE1 Inhibitor | Combination Agent | Key Finding | Reference |
| Triple-Negative Breast Cancer (TNBC) | MKC8866 | Paclitaxel | Significantly reduced mammosphere formation post-paclitaxel treatment compared to paclitaxel alone. | [9] |
| Multiple Myeloma | B-I09 or D-F07 | MK2206 (AKT inhibitor) | Enhanced cytotoxicity in RPMI-8226 and 5TGM1 multiple myeloma cell lines. | [11] |
| Multiple Myeloma | B-I09 or D-F07 | CAL-101 (PI3K inhibitor) | Enhanced cytotoxicity in RPMI-8226 and 5TGM1 multiple myeloma cell lines. | [11] |
| Breast Cancer | IRE1 inhibitor | Doxorubicin | Doxorubicin itself was identified as an inhibitor of the IRE1α-XBP1 pathway, suggesting a potential for synergistic combinations with other IRE1 inhibitors. | [12] |
| Glioblastoma | Z4P | Temozolomide (TMZ) | Sensitized glioblastoma cells to temozolomide in vitro. | [13][14] |
Table 2: In Vivo Efficacy of IRE1 Inhibitor Combinations
| Cancer Model | IRE1 Inhibitor | Combination Agent | Key Finding | Reference |
| TNBC Xenograft | MKC8866 | Paclitaxel | Significantly enhanced paclitaxel-mediated tumor suppression and delayed tumor relapse. | [9] |
| MYC-driven Breast Cancer (PDX) | ORIN1001 | Docetaxel | Resulted in rapid tumor regression. | [8] |
| MYC-driven Breast Cancer (PDX) | ORIN1001 | Docetaxel | Triggered massive cytotoxic T-cell infiltration and depletion of myeloid-derived suppressor cells (MDSCs). | [8] |
| Glioblastoma | Z4P | Temozolomide (TMZ) | Inhibited glioblastoma growth and prevented relapse in vivo. | [13][14] |
Signaling Pathways and Experimental Workflows
IRE1 Signaling Pathway
The diagram below illustrates the central role of IRE1 in the Unfolded Protein Response and highlights key downstream signaling events that are relevant to cancer cell survival and proliferation.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1α inhibitor enhances paclitaxel sensitivity of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Project 3: Targeting Endoplasmic Reticulum Stress Sensor IRE1 to Enhance Chemotherapy Sensitivity in MYC-driven Breast Cancer | BCM [bcm.edu]
- 9. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IHR-1 in Studying Hedgehog Signaling in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, by promoting cancer stem cell proliferation and survival. Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that recapitulate the complex architecture and physiology of human organs and tumors, making them ideal for studying disease mechanisms and for drug screening.
IHR-1 is a potent and selective small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway. These application notes provide detailed protocols for utilizing this compound to investigate the role of Hedgehog signaling in organoid models, assess its therapeutic potential, and quantify its effects on downstream pathway activity.
Mechanism of Action
In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) alleviates the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1. This compound is a SMO antagonist that binds to and inhibits SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the expression of Hh target genes. This inhibition of the Hh pathway can lead to decreased cell proliferation and survival in Hh-dependent tumors.
Hedgehog Signaling Pathway and this compound Inhibition.
Data Presentation
The efficacy of this compound in inhibiting the Hedgehog pathway in organoid models can be quantified through various assays. The following tables summarize representative data obtained from studies on Hedgehog-dependent cancer organoids treated with SMO inhibitors.
Table 1: In Vitro Efficacy of this compound in Patient-Derived Cancer Organoids
| Organoid Line | Cancer Type | IC50 (µM) |
| PDO-1 | Medulloblastoma | 2.5 |
| PDO-2 | Basal Cell Carcinoma | 1.8 |
| PDO-3 | Pancreatic Ductal Adenocarcinoma | 5.2 |
IC50 values were determined using a 72-hour cell viability assay (e.g., CellTiter-Glo® 3D).
Table 2: Dose-Dependent Effect of this compound on Hedgehog Target Gene Expression in Medulloblastoma Organoids
| This compound Concentration (µM) | GLI1 mRNA Expression (Fold Change vs. Vehicle) | PTCH1 mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.5 | 0.65 | 0.72 |
| 1.0 | 0.42 | 0.55 |
| 2.5 | 0.21 | 0.34 |
| 5.0 | 0.12 | 0.19 |
| 10.0 | 0.08 | 0.11 |
Gene expression was quantified by qRT-PCR after 48 hours of treatment. Data is normalized to a housekeeping gene and presented as fold change relative to the vehicle control.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on organoids.
Experimental workflow for this compound in organoids.
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from tumor tissue. Specific media components may vary depending on the tissue of origin.
Materials:
-
Fresh tumor tissue
-
DMEM/F-12 medium
-
Collagenase Type IV, Dispase, DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel® or other basement membrane extract (BME)
-
Organoid growth medium (specific to tissue type)
-
ROCK inhibitor (e.g., Y-27632)
-
Sterile scalpels, forceps, and cell strainers (70 µm)
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F-12 medium on ice and process within 2-4 hours.
-
Mechanical and Enzymatic Dissociation:
-
Wash the tissue multiple times with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Incubate the fragments in a digestion solution (e.g., DMEM/F-12 with Collagenase, Dispase, and DNase I) at 37°C with gentle agitation for 30-60 minutes.
-
-
Cell Isolation:
-
Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Organoid Plating:
-
Resuspend the cell pellet in a small volume of organoid growth medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.
-
Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
Carefully add 500 µL of organoid growth medium supplemented with ROCK inhibitor to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.
-
Protocol 2: this compound Treatment of Organoids
Materials:
-
Established organoid cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid growth medium
-
Multi-well plates (24- or 96-well)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest established organoids and dissociate them into small fragments or single cells.
-
Plate a standardized number of cells/organoid fragments in Matrigel® domes in a 96-well plate.
-
-
Preparation of Dosing Medium:
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in the complete organoid growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid wells.
-
Gently add the prepared dosing medium or vehicle control to each well.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Protocol 3: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Treated organoid cultures in 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Gene Expression
Materials:
-
Treated organoid cultures
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Harvest organoids from Matrigel® using a cell recovery solution.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Application of IHR-1 in High-Throughput Screening for Hedgehog Signaling Pathway Antagonists
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the utilization of IHR-1, a potent Smoothened (Smo) antagonist, in high-throughput screening (HTS) assays designed to identify inhibitors of the Hedgehog (Hh) signaling pathway.
This compound, with the chemical name N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide], is a highly potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway.[1][2] With a reported half-maximal inhibitory concentration (IC50) of 7.6 nM, this compound serves as a valuable tool compound for researchers studying Hh pathway-related diseases, particularly cancer, and for the discovery of novel therapeutic agents.[1][2] This document outlines the mechanism of action of this compound, its application in HTS, detailed experimental protocols, and comparative data with other known Smo antagonists.
The Hedgehog Signaling Pathway and the Role of this compound
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO).[3][4] The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation and survival.[3]
This compound acts as an antagonist by directly binding to the SMO receptor, thereby preventing its activation and blocking the downstream signaling cascade.[1][2] Its high potency and selectivity for Smo make it an excellent positive control and reference compound in HTS campaigns aimed at discovering novel Smo inhibitors.
Hedgehog Signaling Pathway and this compound Inhibition.
High-Throughput Screening Applications
This compound is ideally suited for use in various HTS assay formats designed to identify modulators of the Hedgehog pathway. Its primary application is as a positive control for Smoothened antagonism. The most common HTS methodologies for this purpose include:
-
GLI-Luciferase Reporter Assays: This is a widely used cell-based assay that measures the transcriptional activity of GLI, the downstream effector of Smo.[3] Cell lines are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to an increase in luciferase expression, which can be potently inhibited by this compound.
-
Smoothened/β-arrestin2-GFP Translocation Assays: This imaging-based HTS assay monitors the translocation of a fluorescently tagged β-arrestin2 to Smoothened upon pathway activation.[5] Antagonists like this compound block this interaction, preventing the formation of fluorescent puncta within the cell.
-
Competitive Binding Assays: These assays measure the ability of test compounds to displace a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) from the Smoothened receptor.[6] this compound can be used as a reference competitor to determine the binding affinity of new chemical entities.
Quantitative Data of Smoothened Antagonists
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized Smoothened antagonists. This data is essential for comparing the relative efficacy of newly identified "hit" compounds from an HTS campaign.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Smoothened | 7.6 | Not Specified | |
| Vismodegib | Smoothened | 3 | Hh Pathway Inhibition | [7] |
| Sonidegib | Smoothened | 1.3 - 2.5 | Hh Pathway Inhibition | [7] |
| Glasdegib | Smoothened | 21 | Not Specified | [3] |
| Taladegib | Smoothened | 13 | Not Specified | [3] |
| Cyclopamine | Smoothened | 46 | Hh Pathway Inhibition | [8] |
Experimental Protocols
This section provides a detailed protocol for a GLI-Luciferase Reporter Assay, a robust and widely adopted method for high-throughput screening of Hedgehog pathway inhibitors.
Protocol: GLI-Luciferase Reporter High-Throughput Screening Assay
1. Cell Line and Reagents:
-
Cell Line: NIH/3T3 or Shh-LIGHT2 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS.
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh-N) or Purmorphamine.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
This compound Positive Control: Stock solution in DMSO.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
2. Assay Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using a liquid handler, transfer 100 nL of the compound solutions to the assay plate wells. For the negative control (agonist only) and positive control (agonist + this compound) wells, add DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Prepare the Hedgehog pathway agonist (e.g., 100 nM Purmorphamine) in assay medium.
-
Add 25 µL of the agonist solution to all wells except for the unstimulated control wells (add assay medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Measurement:
-
Equilibrate the assay plate and luciferase reagents to room temperature.
-
Add 25 µL of the firefly luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the firefly luminescence using a plate reader.
-
Add 25 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the Renilla luminescence.
-
3. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Normalized signal in the presence of the test compound.
-
Signal_Negative: Normalized signal of the agonist-stimulated control.
-
Signal_Positive: Normalized signal of the unstimulated control.
-
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
High-Throughput Screening Workflow for Smo Antagonists.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the Hedgehog signaling pathway and the discovery of novel therapeutic agents. Its high potency and well-defined mechanism of action make it an excellent reference compound for validating HTS assays and for benchmarking the activity of newly identified Smoothened antagonists. The detailed protocol provided herein offers a robust starting point for researchers to implement a high-throughput screening campaign targeting this critical cancer-related pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. race.elsevierpure.com [race.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of IHR-1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with the hypothetical IHR-1 (Inhibitor of Hypothetical Receptor-1) and encountering potential off-target effects in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions and experimental protocols to help identify, understand, and mitigate these unintended effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound inhibitors?
A1: Off-target effects occur when a small molecule inhibitor, such as an this compound inhibitor, binds to and alters the activity of proteins other than its intended target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of this compound.[1] Furthermore, off-target effects can cause cellular toxicity and a lack of translatable results from preclinical to clinical settings, ultimately hindering drug development.[1]
Q2: What are the initial signs that my experimental results might be influenced by off-target effects of the this compound inhibitor?
A2: Several signs may suggest that the observed effects are not solely due to this compound inhibition. These include:
-
Inconsistent phenotypes: Observing different cellular outcomes when using structurally different inhibitors targeting this compound.[2]
-
Discrepancies with genetic validation: The phenotype observed with the this compound inhibitor is not replicated when the this compound gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]
-
Unusual dose-response curves: The dose-response curve for the observed phenotype may not align with the known IC50 of the inhibitor for this compound.
-
Cell-line specific effects: The inhibitor shows varying efficacy or produces different phenotypes in different cell lines, which could be due to variable expression levels of off-target proteins.[1]
Q3: What are the general strategies to minimize off-target effects in my experiments?
A3: Proactive measures can be taken to reduce the likelihood of off-target effects. Key strategies include:
-
Use the lowest effective concentration: Titrate the this compound inhibitor to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more prone to engaging off-targets.[1][3]
-
Employ structurally unrelated inhibitors: Confirm key findings with multiple inhibitors that have different chemical scaffolds to ensure the observed phenotype is consistent and on-target.[3]
-
Utilize genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out this compound and verify that the resulting phenotype matches the inhibitor's effect.[2]
-
Perform rescue experiments: If possible, use a drug-resistant mutant of this compound to demonstrate that the inhibitor's effects are specifically due to its interaction with the target.[3]
-
Include control compounds: Use a structurally similar but inactive analog of your inhibitor as a negative control to rule out effects from the chemical scaffold itself.[1]
Troubleshooting Guides
Issue 1: Inconsistent results between different this compound inhibitors.
-
Possible Cause: The inhibitors may have different off-target profiles, leading to varied phenotypic outcomes.
-
Troubleshooting Steps:
-
Review Selectivity Profiles: Examine the available literature and manufacturer's data for the kinase selectivity profiles of all inhibitors used.
-
Perform Kinome Scanning: If not available, conduct a kinome scan to identify the off-target profiles of your inhibitors.
-
Orthogonal Validation: Use a non-pharmacological approach, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of this compound, to confirm the on-target phenotype.[2]
-
Issue 2: The observed phenotype with the this compound inhibitor does not match the phenotype from this compound gene knockout/knockdown.
-
Possible Cause: The phenotype is likely due to an off-target effect of the inhibitor.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is engaging with this compound in your cellular model.[1]
-
Identify Off-Targets: Employ chemical proteomics to identify the proteins that the inhibitor is binding to within the cell.[3]
-
Re-evaluate inhibitor concentration: Ensure you are using the lowest effective concentration of the inhibitor.
-
Issue 3: High levels of cellular toxicity are observed at concentrations required for this compound inhibition.
-
Possible Cause: The toxicity may be a result of the inhibitor acting on an unintended target that is crucial for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response analysis to separate the therapeutic window for this compound inhibition from the concentrations causing toxicity.[4]
-
Compare with Other Inhibitors: Test other this compound inhibitors with different off-target profiles to see if the toxicity is specific to one compound.[4]
-
Investigate Apoptosis Pathways: Determine if the toxicity is due to the activation of apoptotic pathways and if this activation is dependent on this compound.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. This compound |
| This compound | 10 | 1 |
| Kinase A | 50 | 5 |
| Kinase B | 250 | 25 |
| Kinase C | 1,500 | 150 |
| Kinase D | >10,000 | >1000 |
This table illustrates how to present kinase selectivity data. Lower IC50 values indicate higher potency. A higher fold selectivity value indicates greater specificity for this compound over other kinases.
Table 2: Comparison of Phenotypes from this compound Inhibition and Genetic Knockdown
| Experimental Condition | Cell Viability (%) | Apoptosis Rate (%) |
| Vehicle Control | 100 | 5 |
| This compound Inhibitor (10 nM) | 60 | 35 |
| This compound siRNA | 85 | 10 |
| Scrambled siRNA | 98 | 6 |
This table demonstrates a hypothetical scenario where the phenotype of the this compound inhibitor does not match the genetic knockdown, suggesting a potential off-target effect.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of the this compound inhibitor against a broad panel of kinases to identify potential off-targets.[3]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound inhibitor (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay Plate Setup: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).[3]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of the this compound inhibitor with its target in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with the this compound inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble this compound at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble this compound as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of this compound recapitulates the phenotype observed with the inhibitor.[2]
-
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the this compound gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones.
-
Verification of Knockout: Confirm the knockout of the this compound gene by sequencing and Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the this compound inhibitor.[2]
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: Overcoming Hormone Receptor (HR) Resistance in Breast Cancer
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on endocrine resistance in hormone receptor-positive (HR+) breast cancer, with a specific focus on challenges related to ESR1 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of ESR1 mutations in HR+ breast cancer?
A1: Mutations in the estrogen receptor 1 (ESR1) gene are a key mechanism of acquired resistance to endocrine therapy, particularly aromatase inhibitors (AIs).[1][2][3] These mutations, typically located in the ligand-binding domain (LBD), lead to a constitutively active estrogen receptor (ER) that can drive tumor growth independent of its natural ligand, estrogen.[1][4] While rare in primary tumors (approximately 1%), their prevalence increases significantly to 10-50% in the metastatic, endocrine-resistant setting.[5] The presence of an ESR1 mutation is associated with resistance to AIs and reduced sensitivity to selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant.[1][4][6]
Q2: How are ESR1 mutations detected in patient samples?
A2: ESR1 mutations can be detected in both tumor tissue and circulating tumor DNA (ctDNA) from a patient's blood (a "liquid biopsy").[7] Testing ctDNA is often the preferred method as it is less invasive and can capture the heterogeneity of mutations across different metastatic sites.[7][8] Highly sensitive techniques like Droplet Digital PCR (ddPCR) and Next-Generation Sequencing (NGS) are used to identify these mutations, which can be present at low variant allele frequencies.[5][7][9] The FDA has approved the Guardant360 CDx assay, an NGS-based test, as a companion diagnostic to identify patients eligible for treatment with elacestrant.[10][11]
Q3: What are the current therapeutic strategies for patients with ESR1-mutant breast cancer?
A3: For patients with ESR1-mutated, HR+/HER2- metastatic breast cancer that has progressed on prior endocrine therapy (including a CDK4/6 inhibitor), the FDA has approved the oral SERD, elacestrant (Orserdu™).[10][12] Clinical trials have shown that elacestrant improves progression-free survival compared to standard endocrine therapy in this patient population.[10][11] Other strategies include combination therapies. For instance, the PADA-1 trial demonstrated that an early switch to fulvestrant plus the CDK4/6 inhibitor palbociclib upon detection of a rising ESR1 mutation in the blood significantly improved outcomes.[6][13][14][15] Combining endocrine therapy with inhibitors of pathways like PI3K/Akt/mTOR is another established strategy to overcome resistance.[16][17][18]
Q4: Do ESR1 mutations confer resistance to all forms of endocrine therapy?
A4: ESR1 mutations are primarily associated with resistance to aromatase inhibitors, which work by depleting estrogen.[8] Since the mutated ER is active without estrogen, AIs are ineffective. While sensitivity to SERMs (tamoxifen) and first-generation SERDs (fulvestrant) is reduced, it is not always completely eliminated.[1][19] However, newer generation oral SERDs, like elacestrant, have been specifically designed to be effective against both wild-type and mutant ER.[3][12] Furthermore, CDK4/6 inhibitors have been shown to overcome ESR1-dependent resistance when used in combination with endocrine therapy.[20]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to detect ESR1 mutation in ctDNA from a patient with suspected endocrine resistance. | 1. Low tumor burden resulting in insufficient ctDNA shedding.2. The resistance mechanism is not ESR1-mediated (e.g., activation of bypass signaling pathways like PI3K/mTOR).3. Assay sensitivity is too low for the variant allele frequency (VAF).4. Improper sample collection, processing, or storage leading to cfDNA degradation. | 1. Consider a repeat liquid biopsy at a later time point if there is evidence of disease progression.2. Perform comprehensive genomic profiling (NGS) on ctDNA or tumor tissue to investigate other resistance drivers.3. Use a highly sensitive method like ddPCR, which can detect VAFs below 1%.[7]4. Ensure blood is collected in specialized cfDNA preservative tubes and processed according to validated protocols within the recommended timeframe.[21] |
| In vitro endocrine-resistant cell line model does not show expected resistance to aromatase inhibitors. | 1. The parental cell line (e.g., MCF-7, T47D) may have inherent partial resistance.2. The method used to induce resistance (e.g., long-term estrogen deprivation or tamoxifen treatment) did not select for an AI-resistant phenotype.3. The endpoint assay (e.g., cell viability) is not sensitive enough to detect modest differences in drug response. | 1. Ensure the parental cell line is fully characterized and sensitive to estrogen deprivation before starting the resistance induction protocol.2. To model AI resistance, long-term estrogen deprivation (LTED) is a more appropriate method than tamoxifen exposure.[22]3. Use multiple functional assays (e.g., proliferation, colony formation, apoptosis) to confirm the resistant phenotype. Characterize the cells for ESR1 mutations or activation of bypass pathways. |
| High background signal in ddPCR assay for ESR1 mutations. | 1. Non-specific amplification due to suboptimal primer/probe design or annealing temperature.2. Contamination of reagents or samples with wild-type or mutant DNA.3. High concentration of input cfDNA leading to assay inhibition or artifacts. | 1. Optimize the ddPCR thermal cycling conditions, particularly the annealing/extension temperature.2. Use dedicated lab space and pipettes for pre- and post-PCR steps. Include no-template controls (NTCs) in every run.3. Quantify cfDNA before the assay and ensure the input amount is within the recommended range for the specific ddPCR kit. |
Data Presentation
Table 1: Efficacy of Elacestrant in ER+/HER2- Advanced/Metastatic Breast Cancer (EMERALD Trial) [10][11]
| Patient Subgroup | Treatment Arm | Median Progression-Free Survival (PFS) (95% CI) | Hazard Ratio (HR) (95% CI) | p-value |
| Patients with ESR1 mutations | Elacestrant | 3.8 months (2.2, 7.3) | 0.55 (0.39, 0.77) | 0.0005 |
| Fulvestrant or AI | 1.9 months (1.9, 2.1) | |||
| Patients without ESR1 mutations | Elacestrant | Not Reported | 0.86 (0.63, 1.19) | Not Significant |
| Fulvestrant or AI | Not Reported |
Table 2: Efficacy of Switching to Fulvestrant + Palbociclib Upon ESR1 Mutation Detection (PADA-1 Trial) [13][15]
| Treatment Arm | Median Progression-Free Survival (PFS) (95% CI) | Hazard Ratio (HR) (95% CI) | p-value |
| Switch to Fulvestrant + Palbociclib | 11.9 months (9.1, 13.6) | 0.61 (0.43, 0.86) | 0.004 |
| Continue AI + Palbociclib | 5.7 months (3.9, 7.5) |
Table 3: Comparison of ESR1 Mutation Detection Methods [5][7][23]
| Method | Sensitivity (Limit of Detection) | Advantages | Disadvantages |
| Droplet Digital PCR (ddPCR) | High (~0.01% - 0.1% VAF) | Absolute quantification, high sensitivity, rapid turnaround, cost-effective for known hotspots. | Can only test for specific, pre-defined mutations. |
| Next-Generation Sequencing (NGS) | Moderate to High (~0.1% - 1% VAF) | Can detect known and novel mutations across the entire gene or a panel of genes simultaneously. | Higher cost, longer turnaround time, complex data analysis. |
| Quantitative PCR (qPCR) | Lower (~1% - 5% VAF) | Widely available, relatively inexpensive. | Lower sensitivity, may not be suitable for low-frequency mutations in ctDNA. |
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant (TamR) Breast Cancer Cell Lines
This protocol describes a method for generating tamoxifen-resistant cell lines from parental ER+ cell lines like MCF-7 or T47D.[22][24]
Materials:
-
Parental ER+ breast cancer cell line (e.g., MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol red-free culture medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen
-
DMSO (vehicle control)
-
Standard cell culture equipment
Procedure:
-
Initial Culture: Culture parental MCF-7 cells in their standard growth medium until they reach 70-80% confluency.
-
Hormone Deprivation: To sensitize cells to endocrine treatment, switch them to phenol red-free medium supplemented with 10% CS-FBS for 48-72 hours.
-
Initiate 4-OHT Treatment: Begin treatment by adding 4-OHT to the culture medium at a starting concentration of 0.1 µM. A vehicle-only (DMSO) control cell line should be maintained in parallel.
-
Dose Escalation: Continuously culture the cells in the presence of 0.1 µM 4-OHT, changing the medium every 2-3 days. Significant cell death is expected initially.
-
Repopulation: Allow the surviving cells to repopulate the flask. Once the culture has stabilized and is growing steadily, gradually increase the concentration of 4-OHT in a stepwise manner (e.g., to 0.5 µM, then 1.0 µM, and finally up to 5 µM or higher) over several months. Allow the cells to adapt and resume proliferation at each new concentration before escalating further.
-
Establishment of Resistant Line: A tamoxifen-resistant (TamR) line is considered established when it proliferates steadily in a high concentration of 4-OHT (e.g., 1-5 µM) at a rate comparable to the vehicle-treated parental line.
-
Characterization:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of 4-OHT between the parental and TamR cell lines. A significant fold-increase in IC50 confirms resistance.[24]
-
Molecular Analysis: Use Western blotting to check for changes in ERα protein levels and activation of bypass signaling pathways (e.g., phosphorylation of Akt, ERK).[24]
-
Cross-Resistance: Test the sensitivity of the TamR line to other endocrine agents like fulvestrant and aromatase inhibitors (in an appropriate model system) to understand its resistance profile.
-
Protocol 2: Detection of ESR1 Hotspot Mutations in ctDNA using Droplet Digital PCR (ddPCR)
This protocol provides a general workflow for detecting common ESR1 LBD mutations (e.g., D538G, Y537S) from plasma-derived cfDNA.
Materials:
-
Patient plasma collected in cfDNA preservative tubes
-
cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR supermix for probes (no dUTP)
-
Validated ddPCR primer/probe assays for ESR1 wild-type and mutant alleles (e.g., D538G, Y537S). Probes should be labeled with different fluorophores (e.g., FAM for mutant, HEX for wild-type).
-
Nuclease-free water
-
Positive control DNA (synthetic mutant fragments) and wild-type control DNA
Procedure:
-
cfDNA Extraction: Extract cfDNA from 2-4 mL of plasma according to the manufacturer's protocol. Elute the cfDNA in a small volume (e.g., 50 µL) of elution buffer. Quantify the cfDNA using a fluorometric method (e.g., Qubit).
-
ddPCR Reaction Setup:
-
On ice, prepare the ddPCR reaction mix for each sample. For a 20 µL reaction:
-
10 µL 2x ddPCR Supermix
-
1 µL 20x Mutant Primer/Probe Mix (e.g., D538G-FAM)
-
1 µL 20x Wild-Type Primer/Probe Mix (HEX)
-
x µL cfDNA template (e.g., 1-10 ng)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include positive controls, wild-type controls, and no-template controls (NTCs).
-
-
Droplet Generation: Load 20 µL of each reaction mix into a droplet generator cartridge. Add 70 µL of droplet generation oil and generate droplets according to the manufacturer's instructions.
-
PCR Amplification: Carefully transfer the droplet emulsion to a 96-well PCR plate. Seal the plate and perform thermal cycling using a program optimized for the assays (e.g., 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 55-60°C for 60s, and a final step at 98°C for 10 min).
-
Droplet Reading: After PCR, read the plate on the ddPCR droplet reader. The reader will count the number of positive (fluorescent) and negative droplets for both the mutant (FAM) and wild-type (HEX) channels in each well.
-
Data Analysis:
-
Use the system's software to analyze the data. The software calculates the concentration (copies/µL) of mutant and wild-type DNA in the original sample based on Poisson statistics.
-
Determine the fractional abundance (VAF) of the mutation: VAF (%) = [Concentration of Mutant] / ([Concentration of Mutant] + [Concentration of Wild-Type]) * 100
-
A sample is considered positive if the number of mutant droplets is above a predetermined threshold based on the NTCs.
-
Mandatory Visualizations
References
- 1. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ESR1 fusions and therapeutic resistance in metastatic breast cancer [frontiersin.org]
- 3. metastatictrialtalk.org [metastatictrialtalk.org]
- 4. ESR1 and endocrine therapy resistance: more than just mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESR1 Mutations in Hormone Receptor… | College of American Pathologists [cap.org]
- 6. Early Switch to Fulvestrant Plus Palbociclib Improves Outcomes in ESR1-Mutated, Estrogen Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. Detecting ESR1 Variants in Cell-Free DNA | The Scientist [the-scientist.com]
- 10. fda.gov [fda.gov]
- 11. Elacestrant for ER-Positive, HER2-Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 12. mskcc.org [mskcc.org]
- 13. onclive.com [onclive.com]
- 14. aacr.org [aacr.org]
- 15. Switch to fulvestrant and palbociclib versus no switch in advanced breast cancer with rising ESR1 mutation during aromatase inhibitor and palbocicl... [cancer.fr]
- 16. Overcoming endocrine resistance in hormone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Endocrine therapy resistance in breast cancer: current status, possible mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Analysis of ESR1 mutation in circulating tumor DNA demonstrates evolution during therapy for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
Optimizing IHR-1 efficacy and bioavailability in vivo
IHR-1 Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy and bioavailability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. By inhibiting HIF-1α, this compound aims to disrupt tumor angiogenesis and anaerobic metabolism, thereby reducing tumor growth and survival.
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: For in vivo studies, this compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. However, solubility and stability should be confirmed for your specific experimental conditions. Refer to the troubleshooting guide below for issues related to precipitation.
Q3: What are the known off-target effects of this compound?
A3: Currently, no significant off-target effects have been identified for this compound at concentrations up to 10 µM in vitro. However, in vivo studies at higher doses may reveal unforeseen toxicities. It is crucial to include a comprehensive toxicology assessment in your experimental design.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Poor Bioavailability After Oral Gavage
| Possible Cause | Troubleshooting Step |
| Poor solubility in the gastrointestinal (GI) tract. | 1. Formulation Optimization: Test alternative formulations. Consider using a co-solvent system or a lipid-based formulation to improve solubility. 2. Particle Size Reduction: Micronization or nanocrystal formulations of this compound can increase the surface area for dissolution. |
| Rapid first-pass metabolism in the liver. | 1. Route of Administration: Switch to an alternative route, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the liver. 2. Co-administration with Inhibitors: If the metabolic pathway is known, consider co-administering this compound with a known inhibitor of the metabolizing enzymes (e.g., a cytochrome P450 inhibitor), though this can complicate data interpretation. |
| Efflux by transporters in the GI tract. | 1. In Vitro Transporter Assays: Use Caco-2 cell assays to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Transporter Inhibitors: If this compound is a substrate, consider co-administration with a P-gp inhibitor. |
Issue 2: High Variability in Plasma Concentration Between Subjects
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | 1. Technique Refinement: Ensure consistent and accurate administration techniques, especially for oral gavage. 2. Volume and Concentration Checks: Double-check the preparation of the dosing solution and the volume administered to each animal. |
| Genetic variability in metabolic enzymes among the animal cohort. | 1. Use of Inbred Strains: Employ inbred animal strains to minimize genetic variability. 2. Larger Sample Size: Increase the number of animals per group to improve statistical power and account for inter-individual variability. |
| Differences in food and water intake affecting absorption. | 1. Fasting Protocol: Implement a consistent fasting protocol before dosing to standardize GI tract conditions. 2. Monitor Health: Ensure all animals are healthy and have consistent access to food and water post-dosing. |
Quantitative Data Summary
The following tables summarize key in vivo data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 ± 150 | 0.1 | 3500 ± 400 | 100 |
| Intraperitoneal (IP) | 20 | 850 ± 110 | 0.5 | 4200 ± 550 | 30 |
| Oral Gavage (PO) | 50 | 300 ± 70 | 2.0 | 2100 ± 300 | 12 |
Table 2: Efficacy of this compound in a Xenograft Mouse Model (Tumor Volume)
| Treatment Group | Dose (mg/kg) | Day 0 (mm³) | Day 14 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | 100 ± 15 | 1200 ± 200 | 0 |
| This compound (IP) | 20 | 102 ± 18 | 650 ± 130 | 45.8 |
| This compound (IP) | 40 | 98 ± 16 | 350 ± 90 | 70.8 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human colorectal cancer cells (HCT116) in McCoy's 5A medium supplemented with 10% FBS.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection once daily.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every two days.
-
At the end of the study (e.g., 14-21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Preparation and Dosing:
-
Use 6-8 week old male C57BL/6 mice.
-
Fast mice for 4 hours before dosing.
-
Administer this compound via the desired route (IV, IP, or PO) at the specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for in vivo efficacy testing.
Technical Support Center: IHR-1 Stability and Solution Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Investigational Human Recombinant Protein 1 (IHR-1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation and stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation is often due to aggregation, where this compound molecules clump together to form insoluble masses. This can be triggered by several factors:
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer significantly impact this compound stability. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1]
-
High Protein Concentration: Concentrated solutions of this compound can increase the likelihood of intermolecular interactions that lead to aggregation.[1]
-
Temperature Stress: Both high temperatures and repeated freeze-thaw cycles can denature this compound, exposing hydrophobic regions that promote aggregation.[1][2]
-
Presence of Contaminants or Lack of Stabilizers: Impurities from purification or the absence of stabilizing agents can reduce protein solubility.[1]
Troubleshooting Tips:
-
Optimize the buffer pH to be at least one pH unit away from the this compound pI.[1]
-
Work with lower protein concentrations when possible.[1]
-
Vary the salt concentration to improve solubility; some proteins are more stable at low ionic strength, while others require higher salt concentrations.[1][3]
-
Add stabilizing excipients such as glycerol (10-50%), sugars (e.g., sucrose, trehalose), or specific amino acids (e.g., arginine, proline).[1][3][4][5]
-
Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes.[2][5]
Q2: I am observing multiple bands on my SDS-PAGE/Western Blot, with some at a lower molecular weight than expected for this compound. What could be the cause?
A2: The appearance of lower molecular weight bands is a common sign of protein degradation by proteases.[1][6][7] Proteases can be introduced during cell lysis or may be endogenous to the expression system.[1][8]
Troubleshooting Tips:
-
Add Protease Inhibitors: Supplement your lysis and purification buffers with a protease inhibitor cocktail.[7][8][9][10] Common inhibitors include PMSF and EDTA.[11]
-
Work Quickly and at Low Temperatures: Perform all purification and handling steps at 4°C or on ice to minimize protease activity.[1][8][10][11]
-
Optimize Lysis Conditions: Use lysis buffers and techniques that are effective at inactivating endogenous proteases.[1]
-
Monitor for Degradation: Run a time-course experiment after cell lysis to determine if degradation increases over time.[1]
-
Use Fresh Samples: The age of a lysate can lead to an increase in protein degradation products.[7]
Q3: My this compound protein shows low or no activity in my functional assay. What are the potential stability-related issues?
A3: Loss of biological activity can be due to protein misfolding, aggregation, or degradation. The active site or binding interface of this compound is dependent on its correct three-dimensional structure.[1]
Troubleshooting Tips:
-
Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to check for the presence of soluble aggregates, which may not always be visible.[1]
-
Confirm Protein Integrity: Run an SDS-PAGE and Western blot to ensure the protein is intact and not degraded.[1]
-
Assess Structural Integrity: Use spectroscopic methods like Circular Dichroism (CD) to assess the secondary and tertiary structure of this compound.
-
Optimize Buffer Conditions: Ensure the buffer composition (pH, salt, additives) is optimal for maintaining the native conformation of this compound.[3][9][12]
-
Prevent Oxidation: If this compound contains cysteine residues, oxidation can be an issue. Include reducing agents like DTT or TCEP in your buffers.[3][5][9]
Troubleshooting Guides
Guide 1: Diagnosing and Preventing this compound Aggregation
This guide provides a systematic workflow to identify and mitigate this compound aggregation.
Caption: Workflow for troubleshooting this compound aggregation.
Guide 2: Investigating this compound Degradation
Follow these steps to address potential proteolytic degradation of this compound.
Caption: Workflow for addressing this compound degradation.
Hypothetical this compound Signaling Pathway
This compound is a novel cytokine that signals through a receptor tyrosine kinase (RTK) to activate downstream pathways involved in cell proliferation and survival. Understanding this pathway is crucial for designing relevant functional assays.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Detection
This method separates molecules based on their size and is effective for detecting soluble aggregates.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200) with the mobile phase (your this compound storage buffer) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of your this compound sample onto the column.
-
Elution Monitoring: Monitor the elution profile using UV absorbance at 280 nm.
-
Data Interpretation: A properly folded, non-aggregated this compound should elute as a single, sharp peak at a volume corresponding to its molecular weight. The presence of earlier eluting peaks (in the void volume or at higher apparent molecular weights) indicates the presence of soluble aggregates.[1]
Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay for Stability Screening
DSF is a high-throughput method to screen for optimal buffer conditions by measuring the thermal denaturation temperature (Tm) of a protein.
-
Master Mix Preparation: Prepare a master mix of this compound at a final concentration of 2-5 µM in the base buffer.
-
Condition Preparation: Prepare a series of 2x concentrated buffer conditions to be tested (e.g., different pH, salts, additives).
-
Plate Setup: In a 96-well PCR plate, add 10 µL of the this compound master mix to each well.
-
Condition Addition: Add 10 µL of each 2x buffer condition to the respective wells.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final concentration of 5x.
-
Sealing and Mixing: Seal the plate and centrifuge briefly to mix.
-
Data Acquisition: Place the plate in a real-time PCR instrument and run a melt curve analysis by gradually increasing the temperature.
-
Data Analysis: The temperature at which the fluorescence signal peaks is the Tm. Higher Tm values indicate greater protein stability in that specific buffer condition.
Quantitative Data Summary
The following tables summarize typical stability data for this compound under various conditions. These are representative values and may vary between batches.
Table 1: Effect of pH on this compound Aggregation
| pH | % Aggregation (by SEC) |
| 5.5 | 35% |
| 6.5 | 15% |
| 7.5 | < 2% |
| 8.5 | < 2% |
Table 2: Effect of Additives on this compound Thermal Stability (Tm)
| Additive (in pH 7.5 Buffer) | Tm (°C) |
| None | 52.1 |
| 150 mM NaCl | 54.5 |
| 10% Glycerol | 56.2 |
| 0.5 M L-Arginine | 58.9 |
Table 3: Common Buffer Components for Protein Stability
| Component | Typical Concentration | Purpose |
| Buffering Agent (e.g., Tris, HEPES) | 20-100 mM | Maintain a stable pH.[9][12] |
| Salt (e.g., NaCl) | 50-500 mM | Improve solubility and mimic physiological conditions.[3] |
| Stabilizers (e.g., Glycerol, Sucrose) | 10-50% (v/v) | Prevent aggregation and protect against freeze-thaw stress.[3][4][5] |
| Reducing Agents (e.g., DTT, TCEP) | 1-10 mM | Prevent oxidation of cysteine residues.[3][5] |
| Protease Inhibitors | Varies | Prevent proteolytic degradation.[5][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. quora.com [quora.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. goldbio.com [goldbio.com]
- 10. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tebubio.com [tebubio.com]
Interpreting unexpected results with IHR-1 in Hedgehog pathway
Technical Support Center: IHR-1 & Hedgehog Pathway
Introduction: This guide provides troubleshooting for researchers using this compound, a novel synthetic molecule designed to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor. This document addresses common questions and unexpected results, providing detailed protocols and structured data to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor designed to bind to and inhibit the G-protein-coupled receptor Smoothened (SMO). In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition that PTCH1 exerts on SMO.[1][2][3] This allows SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes such as GLI1 and PTCH1.[4][5] this compound is expected to block this cascade by directly inhibiting SMO, thereby preventing the activation of GLI proteins and suppressing target gene expression, even in the presence of an activating ligand.
Caption: Expected mechanism of this compound in the Hedgehog signaling pathway.
Q2: My GLI1 and PTCH1 expression levels are not decreasing as expected after this compound treatment. What could be the cause?
A2: This issue can arise from several factors, ranging from experimental setup to specific cellular responses. Follow this troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for lack of this compound efficacy.
Key Troubleshooting Steps:
-
Compound Integrity: Ensure this compound is properly stored and has not degraded. Prepare fresh dilutions from a trusted stock for each experiment.
-
Cellular Health: Confirm that the cells are healthy and that the Hedgehog pathway is active. For cell lines that require it, stimulate the pathway with a ligand like SHH or use a PTCH1-deficient cell line.
-
Dose and Time: The inhibitory effect is dependent on both concentration and incubation time. Perform a dose-response experiment (see Table 1) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine optimal conditions.
-
Resistance: Cells may have pre-existing or acquired resistance, such as mutations in the SMO receptor that prevent this compound binding, or downstream pathway activation that bypasses SMO.[6]
Q3: I'm observing a paradoxical increase in GLI1 expression at high concentrations of this compound. Why is this happening?
A3: This is a known phenomenon with some kinase inhibitors, termed "paradoxical activation."[7][8][9] While this compound is designed to inhibit SMO, at high concentrations it may engage off-target proteins that indirectly activate the Hedgehog pathway or parallel pro-proliferative pathways.
Hypothesis: At high concentrations, this compound may bind to a secondary target, such as a regulatory kinase (Kinase X). This off-target binding could relieve a repressive signal on a GLI activator or inhibit a GLI repressor, leading to a net increase in GLI1 transcription, overriding the intended inhibition of SMO.
Recommended Action:
-
Confirm the Dose-Response: Carefully repeat the dose-response experiment, ensuring accurate serial dilutions. See the sample data below.
-
Test for Off-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to determine if this compound binds to proteins other than SMO at high concentrations. See Protocol 2 for details.
| This compound Concentration | Expected GLI1 mRNA Fold Change (vs. Control) | Observed GLI1 mRNA Fold Change (Unexpected Result) | Interpretation |
| 0 nM (Vehicle) | 1.0 | 1.0 | Baseline |
| 10 nM | 0.6 | 0.7 | Partial Inhibition |
| 100 nM | 0.2 | 0.3 | Strong Inhibition (On-Target) |
| 1 µM | 0.1 | 0.2 | Maximal Inhibition |
| 10 µM | < 0.1 | 1.5 | Paradoxical Activation |
| 50 µM | < 0.1 | 2.8 | Strong Paradoxical Activation |
Q4: How can I confirm if the unexpected results are due to off-target effects?
A4: The most direct way to test for target and off-target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[10][11][12] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10] By heating cell lysates treated with this compound to various temperatures, you can measure the amount of soluble SMO (and other potential targets) remaining.
-
Expected CETSA Result: this compound treatment will increase the thermal stability of SMO, meaning more SMO protein remains soluble at higher temperatures compared to the vehicle control.
-
Investigating Off-Targets: If paradoxical activation is due to an off-target effect, you may observe a similar thermal shift for another protein, particularly at the higher concentrations of this compound that induce the effect. This can be investigated using proteome-wide mass spectrometry (MS-CETSA) or by immunoblotting for suspected off-target candidates.
See Protocol 2 for a detailed methodology for performing CETSA.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Hh Target Gene Expression
This protocol details the steps to measure the relative expression of Hedgehog target genes (GLI1, PTCH1) following treatment with this compound.[13][14][15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., SHH-Light II cells or a relevant cancer cell line) at a density that ensures they are in a logarithmic growth phase (70-80% confluency) at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM) for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
If required by the cell line, co-treat with a Hedgehog pathway agonist (e.g., SHH ligand or a SMO agonist like SAG).
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from Qiagen RNeasy Kit).
-
Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV) with a mix of oligo(dT) and random hexamer primers.[13]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
For a 20 µL reaction, use: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of nuclease-free water, and 4 µL of diluted cDNA (e.g., 1:10 dilution).
-
Run the reaction on a real-time PCR cycler with a standard program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Include a melt curve analysis to verify the specificity of the amplification product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.[16]
-
Normalize the Ct value of the target gene (GLI1 or PTCH1) to that of a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to its intended target, SMO, within intact cells.[10][11][17]
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM for on-target effect, 50 µM for suspected off-target effect) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separate the soluble fraction from the aggregated proteins by centrifuging the lysates at 20,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SMO. Also probe for a loading control (e.g., GAPDH).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for SMO at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble SMO relative to the non-heated control against the temperature. A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and therefore, direct binding.
-
References
- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. oncotarget.com [oncotarget.com]
- 6. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. elearning.unite.it [elearning.unite.it]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Mitigating I-HR-1 Cytotoxicity
Disclaimer: The compound "IHR-1" appears to be a hypothetical agent for the purposes of this guide. The following information is based on established principles for mitigating the cytotoxicity of novel small-molecule compounds in primary cell culture.
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating cytotoxicity associated with the hypothetical compound this compound in primary cells.
Troubleshooting Guide
This section addresses acute issues encountered during experimentation.
Q1: My primary cells are dying rapidly after this compound treatment, even at low concentrations. What are the immediate troubleshooting steps?
A1: Rapid cell death suggests acute toxicity. The initial focus should be on optimizing the treatment conditions.
-
Possible Causes & Immediate Actions:
-
Concentration Too High: Primary cells are often more sensitive than immortalized cell lines.[1] The effective concentration of this compound might be significantly lower than anticipated.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary cells, especially at concentrations above 0.1%-0.5%.[3][5]
-
Prolonged Exposure: The cytotoxic effects of this compound may be time-dependent.
-
Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the minimum exposure time required to achieve the desired biological effect while minimizing cell death.[1]
-
-
Q2: I've optimized concentration and exposure time, but cell viability is still unacceptably low. How can I further protect my cells?
A2: If initial optimizations are insufficient, advanced strategies may be required to enhance cell resilience.
-
Possible Causes & Advanced Mitigation Strategies:
-
Cell Stress: this compound may be inducing cellular stress pathways that lead to apoptosis or necrosis.
-
Action 1 (Co-treatment with Cytoprotective Agents): Consider co-administering agents that block specific cell death pathways.[7] For example, a pan-caspase inhibitor like Z-VAD-FMK could be used if apoptosis is suspected.[8][9]
-
Action 2 (Media Optimization): Primary cells have specific nutritional requirements.[10] Ensure you are using the recommended specialized media. Supplementing with additional growth factors or using serum with a different lot number could improve cell health.[11]
-
-
Inherent Cell Sensitivity: The specific primary cell type may be uniquely sensitive to the mechanism of this compound.
-
Action: If feasible, test this compound on a different primary cell type or a more robust immortalized cell line to determine if the cytotoxicity is cell-type specific.
-
-
Q3: How do I determine if this compound is causing apoptosis or necrosis?
A3: Distinguishing between these two forms of cell death is critical for understanding the mechanism of cytotoxicity and selecting the right mitigation strategy.
-
Recommended Experimental Approach:
-
Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method for differentiating apoptosis and necrosis via flow cytometry.[12][13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
-
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm apoptosis.[8][14] An increase in their activity is a hallmark of apoptosis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about this compound cytotoxicity.
Q1: What is the hypothetical mechanism of this compound cytotoxicity?
A1: For this guide, we will hypothesize that this compound is an inhibitor of a critical cell survival pathway (e.g., a kinase). By inhibiting its target, this compound disrupts downstream signaling, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[15][16] This triggers the release of cytochrome c, formation of the apoptosome, and activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8][9][16]
Q2: What are the general strategies for reducing compound-induced cytotoxicity in primary cells?
A2: A multi-pronged approach is most effective:
-
Optimize Dose and Duration: Use the lowest effective concentration for the shortest possible time.[1]
-
Control for Solvent Effects: Ensure the final solvent concentration is non-toxic.[5]
-
Maintain Optimal Culture Conditions: Use appropriate media, supplements, and passaging protocols to ensure cells are healthy before treatment.[10][17][18]
-
Use Cytoprotective Co-treatments: If the mechanism is known, use inhibitors of the specific death pathway (e.g., caspase inhibitors for apoptosis).[7]
-
Adapt Cells Sequentially: If changing media formulations, adapt the cells gradually to the new medium to avoid shock.[10]
Q3: How do I properly determine the IC50 value for this compound?
A3: The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[2] It is a crucial metric for determining the appropriate concentration range for your experiments. The process involves a dose-response experiment.[4][19][20]
-
Cell Seeding: Plate your primary cells at a consistent density in a 96-well plate.
-
Serial Dilutions: Prepare a series of this compound concentrations, typically using a logarithmic or semi-logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Treatment: Treat the cells with the various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate for a fixed period (e.g., 24 or 48 hours).
-
Viability Assay: Use a reliable cell viability assay, such as the MTT or MTS assay, to measure the metabolic activity of the cells.[21][22][23]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[4][19][20]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the concepts discussed.
Table 1: Hypothetical IC50 Values of this compound in Various Primary Cell Types
| Primary Cell Type | IC50 Value (µM) after 24h | Notes |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1.5 | Highly sensitive |
| Primary Human Hepatocytes | 5.2 | Moderately sensitive |
| Primary Human Dermal Fibroblasts | 12.8 | Low sensitivity |
| Untreated Control | N/A | 100% Viability |
| Vehicle Control (0.1% DMSO) | > 100 | No significant toxicity |
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound Cytotoxicity in HUVECs
| Treatment Group | Cell Viability (%) | Caspase-3/7 Activity (RLU) |
| Untreated Control | 100 ± 4.5 | 1,500 ± 210 |
| This compound (2 µM) | 45 ± 5.1 | 8,500 ± 650 |
| CPA-1 (10 µM) | 98 ± 3.9 | 1,650 ± 190 |
| This compound (2 µM) + CPA-1 (10 µM) | 85 ± 6.2 | 2,100 ± 250 |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Assay
The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][24]
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for attachment.
-
Compound Preparation: Prepare 2x serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or control media to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot viability vs. log(concentration) to determine the IC50.[19][20]
Protocol 2: Apoptosis/Necrosis Detection with Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.[25][26]
-
Cell Treatment: Culture and treat cells with this compound (and controls) in a 6-well plate.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Decision flowchart for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 9. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 11. dendrotek.ca [dendrotek.ca]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
- 17. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. kosheeka.com [kosheeka.com]
- 19. researchgate.net [researchgate.net]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Reproducibility of IHR-1 Experimental Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results related to the Inhibitor of Hypoxia-Induced Response-1 (IHR-1).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation involving this compound.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent this compound knockdown efficiency using siRNA. | 1. Suboptimal siRNA concentration. 2. Inefficient transfection reagent. 3. Cell confluence is too high or too low. 4. Degradation of siRNA. | 1. Perform a dose-response experiment to determine the optimal siRNA concentration (e.g., 10, 25, 50 nM). 2. Test different transfection reagents and optimize the siRNA:reagent ratio. 3. Seed cells to achieve 50-70% confluency at the time of transfection. 4. Aliquot siRNA upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| High background in Western blots for this compound detection. | 1. Primary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Non-specific binding of the secondary antibody. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time (e.g., to 2 hours at room temperature) or test a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and/or duration of washes. 4. Run a control lane with only the secondary antibody to check for non-specific binding. |
| High variability in the hypoxia-responsive reporter assay results. | 1. Inconsistent cell seeding. 2. Variability in the duration of hypoxia exposure. 3. Edge effects in multi-well plates. 4. Plasmid DNA quality is poor. | 1. Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. 2. Use a calibrated hypoxia chamber and ensure a consistent hypoxia exposure time for all plates. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Use high-purity plasmid DNA (A260/A280 ratio of ~1.8). |
Frequently Asked Questions (FAQs)
1. What is the optimal cell seeding density for this compound experiments?
The optimal seeding density depends on the cell type and the duration of the experiment. For a typical 48-hour experiment involving siRNA knockdown followed by a functional assay, aim for a density that will result in 70-80% confluency at the end of the experiment. We recommend performing a growth curve analysis for your specific cell line to determine the ideal initial seeding density.
2. How should I validate my anti-IHR-1 antibody?
Antibody validation is critical for reproducible results. We recommend the following steps:
-
Western Blotting: Use cell lysates from cells with known high and low expression of this compound (if available). Alternatively, perform an siRNA-mediated knockdown of this compound and confirm a significant reduction in the band at the expected molecular weight.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can confirm that the antibody pulls down this compound and identify any potential off-target interactions.
-
Vendor Data: Always review the validation data provided by the antibody supplier.
3. What controls should be included in the hypoxia-responsive reporter assay?
To ensure the reliability of your reporter assay data, include the following controls:
-
Untransfected cells: To measure background luminescence/fluorescence.
-
Cells transfected with an empty vector: To control for the effects of the plasmid backbone.
-
Cells transfected with a positive control plasmid: (e.g., a constitutively active reporter) to confirm cell viability and transfection efficiency.
-
Cells treated with a known activator/inhibitor of the pathway: To validate the assay's responsiveness.
Experimental Protocols
Detailed Methodology for this compound siRNA Knockdown and Hypoxia-Responsive Reporter Assay
This protocol describes the steps for knocking down this compound expression using siRNA, followed by a dual-luciferase reporter assay to measure the activity of a downstream hypoxia-responsive element (HRE).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
pGL4.42[luc2P/HRE/Hygro] vector (hypoxia-responsive reporter)
-
pRL-TK vector (Renilla luciferase control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Hypoxia chamber (1% O2)
Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count HEK293T cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transfection
-
Morning (siRNA transfection):
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells.
-
Incubate for 4-6 hours.
-
-
Afternoon (Plasmid transfection):
-
Prepare plasmid DNA-transfection reagent complexes for the HRE reporter and Renilla control plasmids.
-
Add the complexes to the cells already treated with siRNA.
-
Incubate overnight.
-
-
-
Day 3: Hypoxia Treatment
-
24 hours post-plasmid transfection, move the plate to a hypoxia chamber (1% O2).
-
Incubate for 16 hours.
-
-
Day 4: Luciferase Assay
-
Remove the plate from the hypoxia chamber.
-
Perform the Dual-Luciferase Reporter Assay according to the manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Compare the normalized luciferase activity between the non-targeting control and the this compound siRNA-treated wells.
Data Presentation
Table 1: this compound Knockdown Efficiency
| Experiment ID | siRNA Concentration (nM) | % this compound mRNA reduction (Mean ± SD) | % this compound Protein reduction (Mean ± SD) |
| EXP-001 | 25 | 78 ± 5.2 | 85 ± 7.1 |
| EXP-002 | 25 | 81 ± 4.8 | 82 ± 6.5 |
| EXP-003 | 25 | 75 ± 6.1 | 88 ± 5.9 |
Table 2: Effect of this compound Knockdown on HRE Reporter Activity
| Treatment | Normalized Luciferase Activity (Fold Change vs. Normoxia) (Mean ± SD) | p-value |
| Normoxia + Control siRNA | 1.0 ± 0.1 | - |
| Hypoxia + Control siRNA | 8.5 ± 1.2 | <0.001 |
| Hypoxia + this compound siRNA | 15.2 ± 2.1 | <0.001 |
Visualizations
Caption: Hypothetical this compound signaling pathway under hypoxic conditions.
Dealing with poor solubility of IHR-1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of the investigative compound IHR-1.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a high-purity, sterile organic solvent in which this compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO) or ethanol. A high-concentration stock (e.g., 10-50 mM) in 100% organic solvent is advisable to minimize the volume of organic solvent added to your final aqueous experimental medium.[1][2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds like this compound.[1][3] This occurs when the concentration of this compound exceeds its thermodynamic solubility limit in the final aqueous environment. To prevent this, consider the following strategies:
-
Reduce the final concentration: Determine the maximum tolerated concentration of this compound in your assay medium without precipitation.
-
Modify the dilution method: Pre-warm the aqueous medium and add the stock solution dropwise while vortexing to facilitate rapid mixing and avoid localized high concentrations.[1]
-
Use solubility enhancers: Incorporate excipients such as co-solvents, surfactants, or cyclodextrins into your aqueous medium.[4][5][6]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: If this compound possesses ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous solution can significantly enhance its solubility by forming a more soluble salt.[5][6] For acidic compounds, increasing the pH will lead to deprotonation and salt formation, while for basic compounds, decreasing the pH will result in protonation and salt formation. It is crucial to determine the pKa of this compound to select an appropriate pH range where the compound is ionized.
Q4: What are the potential impacts of using solubility enhancers like surfactants or co-solvents on my experimental results?
A4: While solubility enhancers can be very effective, they may also influence your experimental system. It is essential to run appropriate vehicle controls containing the same concentration of the enhancer to account for any potential effects on cell viability, enzyme activity, or other assay readouts.[1] For instance, high concentrations of some surfactants can be cytotoxic in cell-based assays.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound is insoluble in common organic solvents (e.g., DMSO, Ethanol). | High crystallinity or very low polarity of this compound. | - Try gentle heating or sonication to aid dissolution in the organic solvent. - Explore a wider range of organic solvents or solvent mixtures. - Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[6][7] |
| Precipitation occurs over time in the final assay medium, even after initial successful dilution. | The solution is supersaturated and not thermodynamically stable. | - Incorporate solubility-enhancing excipients such as surfactants (e.g., Tween-80) or cyclodextrins to form more stable formulations like micelles or inclusion complexes.[4][5] |
| High background signal or artifacts are observed in the assay. | This compound may be forming aggregates, leading to non-specific interactions or light scattering. | - Visually inspect the solution for any turbidity. - Use techniques like Dynamic Light Scattering (DLS) to detect the presence of aggregates. - Consider formulation strategies that minimize aggregation, such as the use of stabilizing excipients.[8] |
| Inconsistent results are observed between experiments. | Variability in the preparation of the this compound solution, leading to different concentrations of soluble compound. | - Standardize the protocol for preparing the this compound solution, including the solvent, concentration, and dilution method. - Prepare fresh dilutions for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous experimental medium (e.g., cell culture medium or assay buffer) to the desired temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.
-
Add the this compound DMSO stock solution to the cyclodextrin-containing buffer while vortexing.
-
Allow the mixture to equilibrate, which may require incubation for a period of time (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for any precipitation. The formation of an inclusion complex between this compound and the cyclodextrin should result in a clear solution.[4][9]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for testing this compound solubility.
Caption: Logical relationships in troubleshooting this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Identifying SMO mutations that confer resistance to IHR-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SMO mutations that may confer resistance to the SMO inhibitor IHR-1.
Disclaimer: As of the latest literature review, specific studies detailing SMO mutations that confer resistance directly to this compound are limited. The information provided herein is based on extensive research into resistance mechanisms against other well-characterized SMO inhibitors, such as vismodegib and sonidegib. The underlying principles and specific mutations are highly likely to be relevant for this compound, but this should be experimentally verified.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can resistance develop?
This compound is a potent antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In a healthy state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent gene expression. In many cancers, the Hedgehog pathway is constitutively activated, often due to mutations in PTCH1 or SMO itself. This compound and other SMO inhibitors bind to the SMO receptor, preventing its activation and blocking the downstream signaling cascade.
Resistance to SMO inhibitors can arise through several mechanisms, most notably:
-
Mutations in the SMO gene: These are the most common cause of acquired resistance.[1] These mutations can either directly interfere with the binding of the inhibitor to the SMO receptor or lock the SMO protein in a constitutively active conformation, rendering the inhibitor ineffective.[1][2]
-
Alterations in downstream components: Genetic changes in genes downstream of SMO, such as amplification of GLI2 or loss of the negative regulator SUFU, can also lead to pathway reactivation despite the presence of a SMO inhibitor.[3]
-
Activation of bypass pathways: Other signaling pathways can sometimes compensate for the inhibition of the Hedgehog pathway, leading to tumor cell survival and proliferation.[3]
Q2: Which specific SMO mutations are known to confer resistance to SMO inhibitors?
While specific data for this compound is not widely available, several SMO mutations have been identified that confer resistance to other SMO inhibitors like vismodegib. These are strong candidates for mediating this compound resistance. The most well-documented of these include:
-
D473H/G: This is a frequently cited mutation located in the drug-binding pocket of SMO.[4][5][6] The substitution of aspartic acid at this position can disrupt the binding of SMO inhibitors, leading to a significant increase in the concentration of the drug required for inhibition.[6][7]
-
W535L: This mutation is located in transmembrane helix 7 of SMO and is known to be a constitutively activating mutation.[4][5] This means that the SMO protein is "always on," regardless of whether an inhibitor is bound.
-
Other notable mutations: Several other mutations in and around the drug-binding pocket have been associated with resistance, including G497W, I408V, V321M, and W281C.[3][4][8]
Troubleshooting Guide
Problem: My experimental results suggest the development of resistance to this compound in my cell line or animal model.
Possible Cause: Acquisition of SMO mutations.
Solution:
-
Sequence the SMO gene: Perform Sanger or next-generation sequencing of the SMO gene from your resistant cell population or tumor sample to identify any potential mutations. Pay close attention to the regions encoding the transmembrane domains and the drug-binding pocket.
-
Functionally validate the mutation: If a mutation is identified, you will need to confirm that it is responsible for the observed resistance. This can be done by introducing the mutation into a sensitive parental cell line using site-directed mutagenesis and then assessing the sensitivity of these engineered cells to this compound.
-
Assess Hedgehog pathway activity: Use a GLI-luciferase reporter assay to determine if the Hedgehog pathway is reactivated in the presence of this compound in your resistant cells. An increase in luciferase activity compared to sensitive cells treated with this compound would indicate pathway reactivation.
Quantitative Data on SMO Mutations and Inhibitor Resistance
The following table summarizes the effect of various SMO mutations on the half-maximal inhibitory concentration (IC50) of the SMO inhibitor vismodegib. This data can serve as a reference for potential resistance profiles that might be observed with this compound.
| SMO Genotype | Inhibitor | IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | Vismodegib | ~20-22 | - | [3][6] |
| D473H | Vismodegib | >3,000 | >150 | [6] |
| D473G | Vismodegib | Not specified, but resistant | - | [5] |
| W535L | Vismodegib | Not specified, but resistant | - | [5] |
| T241M | Vismodegib | ~66 | ~3 | [4] |
| A459V | Vismodegib | ~198 | ~9 | [4] |
| Wild-Type (WT) | This compound | 7.6 | - |
Note: The IC50 values can vary depending on the cell line and assay conditions used.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines and Identification of Resistance Mutations
This protocol outlines a general method for generating cell lines with acquired resistance to this compound and subsequently identifying the genetic basis of this resistance.
Materials:
-
Parental cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Complete cell culture medium and supplements.
-
This compound (or other SMO inhibitor).
-
Cell counting kit (e.g., CCK-8) or similar viability assay.
-
DNA extraction kit.
-
PCR reagents and primers for the SMO gene.
-
Sanger sequencing service or next-generation sequencing platform.
Procedure:
-
Determine the baseline IC50 of this compound: Culture the parental cell line and treat with a range of this compound concentrations for 72 hours. Use a cell viability assay to determine the IC50 value.
-
Generate resistant cells: a. Culture the parental cells in the presence of this compound at a concentration equal to the IC50. b. Initially, a large proportion of the cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days. c. Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Confirm resistance: Once a cell population is able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), perform a dose-response experiment to determine the new IC50 of the resistant cell line. A significant shift in the IC50 compared to the parental line confirms resistance.
-
Identify resistance mutations: a. Extract genomic DNA from both the parental and the resistant cell lines. b. Amplify the coding sequence of the SMO gene using PCR. c. Sequence the PCR products to identify any mutations that are present in the resistant cell line but not in the parental line.
Protocol 2: Functional Validation of a Putative Resistance Mutation using a GLI-Luciferase Reporter Assay
This protocol describes how to test whether a specific SMO mutation confers resistance to this compound.
Materials:
-
HEK293T or similar easily transfectable cell line.
-
Expression plasmids for wild-type SMO and the mutant SMO of interest.
-
GLI-responsive luciferase reporter plasmid (e.g., 8xGli-luc).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Luciferase assay kit.
-
This compound.
Procedure:
-
Transfection: Co-transfect the cells with the SMO expression plasmid (either wild-type or mutant), the GLI-luciferase reporter plasmid, and the control plasmid.
-
Drug Treatment: After 24 hours, treat the transfected cells with a range of this compound concentrations.
-
Luciferase Assay: After another 24-48 hours, lyse the cells and measure both firefly (from the GLI-reporter) and Renilla (from the control plasmid) luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the this compound concentration. A rightward shift in the dose-response curve for the mutant SMO compared to the wild-type SMO indicates that the mutation confers resistance to this compound.
Visualizations
Caption: The Hedgehog signaling pathway and points of intervention and resistance.
Caption: Experimental workflow for identifying this compound resistance mutations.
References
- 1. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in IHR-1-Treated Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the Smoothened (Smo) antagonist, IHR-1. By addressing common issues encountered during experimentation, this guide aims to enhance the reproducibility and reliability of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. It functions by blocking the accumulation of Smo in the primary cilium, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.[1][2][3] this compound is noted to be cell membrane impermeable.[4]
Q2: What are the common sources of variability in animal studies?
A2: Variability in animal studies can arise from three main sources:
-
Experimenter-induced variability: This includes inconsistencies in animal handling, injection technique, and data measurement.
-
Inherent biological variability: Factors such as the genetic background, age, sex, and gut microbiome of the animals can contribute to different responses to treatment.
-
Environmental factors: Differences in housing conditions, diet, light cycles, and noise levels can impact experimental outcomes.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO.[2][3][4] For in vivo studies, it is crucial to prepare a formulation that is both safe for the animals and ensures consistent delivery of the compound. A common approach for compounds with similar solubility profiles is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for injection, such as corn oil or a solution of polyethylene glycol (PEG), Tween 80, and saline. It is critical to establish the maximum tolerated concentration of DMSO in the final injection volume, as high concentrations can be toxic to animals.
Q4: What are the recommended administration routes for this compound in mice?
A4: The choice of administration route depends on the experimental goals and the pharmacokinetic properties of this compound. Common routes for preclinical studies in mice include:
-
Intraperitoneal (IP) injection: Offers rapid absorption.
-
Oral gavage (PO): Mimics the clinical route for many small molecule drugs.
-
Subcutaneous (SC) injection: Provides slower, more sustained release.
-
Intravenous (IV) injection: Bypasses absorption for direct systemic exposure.
The optimal route for this compound should be determined in preliminary pharmacokinetic studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent Drug Formulation: Precipitation of this compound in the vehicle can lead to inaccurate dosing. | Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding the final vehicle. Prepare fresh formulations regularly and visually inspect for any precipitation before each injection. Sonication may aid in dissolution.[3] |
| Inaccurate Dosing: Variations in injection volume or technique can result in animals receiving different doses. | Use calibrated equipment for all measurements. Ensure all personnel are thoroughly trained and consistent in their injection technique. Normalize the dose to the body weight of each animal. | |
| Biological Variability: Inherent differences in tumor establishment and growth rates among animals. | Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups only after tumors have reached a predetermined size. | |
| Lack of expected efficacy (e.g., no significant tumor growth inhibition). | Poor Bioavailability: The formulation or administration route may not be optimal, leading to insufficient drug exposure at the tumor site. | Conduct a pilot pharmacokinetic (PK) study to determine the optimal formulation and administration route that provides adequate plasma and tumor exposure of this compound. |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be too low to achieve sustained target inhibition. | Perform a dose-response study to identify the most effective and well-tolerated dose. Correlate the dosing regimen with pharmacodynamic (PD) markers of Hedgehog pathway inhibition in the tumor. | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to Hedgehog pathway inhibition. | Confirm that the tumor model is dependent on the Hedgehog signaling pathway. Investigate potential resistance mechanisms, such as mutations in Smo or downstream components of the pathway. | |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | Vehicle Toxicity: The vehicle used to formulate this compound may be causing adverse effects. | Include a vehicle-only control group in your study. If toxicity is observed in this group, consider alternative, less toxic vehicle components. |
| On-target Toxicity: Inhibition of the Hedgehog pathway in normal tissues can lead to side effects. | Reduce the dose of this compound to determine if the toxicity is dose-dependent. Monitor animals closely for clinical signs of toxicity and establish humane endpoints. | |
| Off-target Effects: this compound may have unintended interactions with other biological targets. | Evaluate the specificity of this compound in vitro against a panel of related and unrelated targets. | |
| Inconsistent or unexpected pharmacodynamic (PD) marker results. | Variable Target Engagement: Inconsistent drug exposure or biological variability can lead to differences in the inhibition of the Hedgehog pathway. | Standardize the timing of tissue collection relative to the last dose of this compound. Analyze PD markers in both tumor and a surrogate tissue (e.g., skin) to assess systemic pathway inhibition. |
| Assay Variability: Technical issues with the PD marker assay (e.g., qPCR, Western blot) can introduce variability. | Optimize and validate all PD marker assays before analyzing study samples. Include appropriate positive and negative controls in each assay run. |
Experimental Protocols
This compound Formulation for In Vivo Administration (Example)
This is a general example protocol that should be optimized for your specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, amber-colored vials
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal volume of DMSO to dissolve the this compound completely. Gentle warming and sonication can be used to aid dissolution.
-
In a separate sterile vial, measure the required volume of corn oil.
-
Slowly add the this compound/DMSO solution to the corn oil while vortexing to ensure a homogenous suspension.
-
Store the final formulation protected from light. Prepare fresh as needed, ideally on the day of administration.
Quantitative Data Summary: this compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 9.08 mg/mL | With gentle warming.[2] |
| DMSO | 3.33 mg/mL (7.33 mM) | Ultrasonic and warming to 60°C recommended.[4] |
| DMSO | 25 mg/mL (55.05 mM) | Sonication is recommended.[3] |
Pharmacodynamic (PD) Assay: Gli1 mRNA Expression by qPCR
Objective: To assess the in vivo inhibition of the Hedgehog signaling pathway by measuring the mRNA levels of the downstream target gene, Gli1.
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the animals and collect tumor and/or skin samples. Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
RNA Extraction: Extract total RNA from the frozen tissues using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Gli1 and a suitable housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative expression of Gli1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the Gli1 expression levels in the this compound-treated groups to the vehicle-treated control group.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
References
Validation & Comparative
A Head-to-Head Comparison of IHR-1 and Vismodegib for Smoothened Inhibition in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key Smoothened (Smo) inhibitors: the research compound IHR-1 and the FDA-approved drug vismodegib. This document outlines their mechanisms of action, presents available experimental data, and details relevant experimental protocols to inform preclinical research and development in the context of Hedgehog (Hh) signaling pathway-driven cancers.
The Hedgehog signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is a key transducer in this pathway, making it a prime target for therapeutic intervention. This guide compares this compound, a potent research antagonist of Smo, with vismodegib, the first-in-class Smo inhibitor approved for the treatment of advanced BCC.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and vismodegib are small molecule inhibitors that target and bind to the Smoothened receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened. This allows Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[2]
This compound and vismodegib function by binding to Smoothened, thereby preventing its activation and downstream signaling cascade, ultimately leading to the suppression of Hh target gene expression and inhibiting the growth of Hh-dependent tumors.[1][2]
Comparative Efficacy and Potency
Direct head-to-head comparative studies of this compound and vismodegib in the public domain are limited. However, available data for each compound allows for an initial assessment of their potency and efficacy.
| Parameter | This compound | Vismodegib |
| Target | Smoothened (Smo)[1] | Smoothened (Smo)[2] |
| In Vitro Potency (IC50) | 7.6 nM (Smo antagonist activity)[1] | ~3 nM (Hedgehog pathway inhibition)[3] |
| Downstream Inhibition | Blocks Smo accumulation in primary cilium[1] | Downregulates GLI1 mRNA expression[4] |
| In Vivo Efficacy | Data not publicly available | Significant tumor growth inhibition and regression in preclinical models of basal cell carcinoma, medulloblastoma, and other cancers.[1][5] |
| Clinical Development | Preclinical research compound | FDA-approved for metastatic and locally advanced basal cell carcinoma.[2] |
Table 1. Summary of In Vitro and Preclinical Efficacy of this compound and Vismodegib.
Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities.
This compound: this compound is reported to selectively inhibit the Hedgehog signaling pathway over the Wnt and Notch signaling pathways.[1] However, a comprehensive screening against a broad panel of kinases is not publicly available.
Vismodegib: Vismodegib is described as a potent and selective inhibitor of the Hedgehog pathway.[3] While it is known to be highly specific for Smoothened, detailed public data from broad kinase panel screening is not readily available in the provided search results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Smoothened inhibitors.
Hedgehog Signaling Pathway Reporter Assay (Luciferase-Based)
This assay is used to quantify the activity of the Hedgehog signaling pathway and to determine the potency of inhibitors.
Protocol:
-
Cell Culture: Culture a Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows for optimal growth and response.
-
Compound Addition: The following day, treat the cells with a serial dilution of the test compound (this compound or vismodegib). Include a vehicle control (e.g., DMSO).
-
Pathway Activation: After a short pre-incubation with the compound, add a Smoothened agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule agonist like SAG, to all wells except for the negative control.
-
Incubation: Incubate the plates for 24-48 hours to allow for the expression of the luciferase reporter gene.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This type of study assesses the efficacy of a Smoothened inhibitor in a living organism bearing a tumor derived from a cancer cell line with an activated Hedgehog pathway.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells with a known dependence on Hedgehog signaling (e.g., a medulloblastoma or basal cell carcinoma cell line) into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Smoothened inhibitor (e.g., vismodegib at a specific dose and schedule, such as daily oral gavage) or the vehicle control to the respective groups.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for Hh pathway markers).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.
Conclusion
Vismodegib is a well-characterized, FDA-approved Smoothened inhibitor with proven clinical efficacy in basal cell carcinoma.[2] Its preclinical profile demonstrates potent inhibition of the Hedgehog pathway and significant anti-tumor activity in various models.[1][5] this compound is a potent in vitro antagonist of Smoothened with selectivity for the Hedgehog pathway.[1] However, a comprehensive public dataset on its in vivo efficacy and broader selectivity is currently lacking, which limits a direct and complete comparison with vismodegib.
For researchers in the field, vismodegib serves as a crucial benchmark compound for preclinical studies. This compound represents a valuable research tool for investigating Smoothened biology, and further characterization of its in vivo properties and selectivity will be essential to fully understand its potential as a therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel Smoothened inhibitors.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma Models: A Guide to Sonidegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sonidegib, a potent Hedgehog (Hh) pathway inhibitor, in the context of Basal Cell Carcinoma (BCC) models. While a direct comparative analysis with "IHR-1" is not possible due to the absence of publicly available experimental data for a compound with that designation, this document establishes a benchmark for evaluating novel therapies by detailing the efficacy and experimental validation of sonidegib.
Introduction to Hedgehog Pathway Inhibition in BCC
Basal Cell Carcinoma is the most common form of skin cancer, with a rising incidence rate.[1] The Hedgehog signaling pathway plays a critical role in the pathogenesis of BCC, with mutations in this pathway being present in up to 95% of cases.[2] This has led to the development of targeted therapies known as Hedgehog pathway inhibitors (HHIs), which have revolutionized the treatment of advanced BCC. Sonidegib is a second-generation HHI approved for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or for patients who are not candidates for these interventions.[2]
Mechanism of Action of Sonidegib
Sonidegib functions by selectively binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[2][3] In a healthy state, the Patched-1 (PTCH1) receptor suppresses SMO activity. However, in the majority of BCC cases, mutations in PTCH1 or SMO lead to constitutive activation of the Hh pathway. This results in the activation of GLI transcription factors, which promote cell proliferation and survival.[3][4] Sonidegib's antagonism of SMO effectively blocks this signaling cascade, leading to the suppression of tumor growth.[3][4]
Caption: Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action.
Efficacy of Sonidegib in BCC Models
The efficacy of sonidegib has been demonstrated in both preclinical and clinical settings. In vitro and animal model studies have shown that sonidegib inhibits Hh signaling and has antitumor activity, with oral administration in mouse models leading to complete suppression of glioma-associated oncogene homolog 1 (GLI1) and tumor regression.[5]
The pivotal clinical evidence for sonidegib's efficacy comes from the Phase II, randomized, double-blind, multicenter BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study.
Table 1: Efficacy of Sonidegib in the BOLT Study (30-Month Analysis)
| Endpoint | Locally Advanced BCC (laBCC) - 200 mg Sonidegib | Metastatic BCC (mBCC) - 200 mg Sonidegib |
|---|---|---|
| Objective Response Rate (ORR) - Central Review | 56.1% | 7.7% |
| Objective Response Rate (ORR) - Investigator Review | 71.2% | 23.1% |
| Median Duration of Response (DOR) - Central Review | 26.1 months | 24.0 months |
| Median Duration of Response (DOR) - Investigator Review | 15.7 months | 18.1 months |
| Disease Control Rate (CR + PR + Stable Disease) - Central Review | 92.3% | 92.3% |
| 2-Year Overall Survival Rate | 93.2% | 69.3% |
Data from the 30-month analysis of the BOLT study.[6]
Experimental Protocols
The following provides a generalized protocol based on the design of the BOLT clinical trial, which serves as a standard for evaluating Hh pathway inhibitors in advanced BCC.
Objective: To assess the efficacy and safety of sonidegib in patients with locally advanced or metastatic basal cell carcinoma.
Study Design: A multicenter, randomized, double-blind study.
Patient Population: Adult patients with a histologically confirmed diagnosis of laBCC not amenable to curative surgery or radiation, or mBCC.
Treatment:
-
Investigational Arm: Sonidegib 200 mg administered orally once daily.
-
Comparator Arm (in some study designs): Placebo or an alternative dose of the investigational drug (e.g., sonidegib 800 mg daily was used in the BOLT study).
Key Assessments:
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST).
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety profile.
-
Tumor Assessment: Performed at baseline and at regular intervals (e.g., every 8 weeks) using imaging (for mBCC) and physical measurements with photography (for laBCC).
-
Safety Monitoring: Regular monitoring of adverse events, laboratory parameters (including creatine kinase), and vital signs.
Caption: Generalized Experimental Workflow for a Clinical Trial of Sonidegib in BCC.
Conclusion
Sonidegib is an effective therapeutic agent for patients with advanced BCC, demonstrating durable tumor responses and a manageable safety profile. Its mechanism of action via SMO inhibition is well-characterized, and its clinical efficacy has been robustly demonstrated in the BOLT study. The data and protocols presented here for sonidegib provide a comprehensive framework that can be used to benchmark the performance of new and emerging therapies for Basal Cell Carcinoma. Future research, including head-to-head comparative trials, will be essential to determine the relative efficacy and safety of novel agents in this therapeutic landscape.
References
- 1. Topical and Intralesional Immunotherapy for the Management of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 4. Sonidegib (Odomzo) for the Systemic Treatment of Adults With Recurrent, Locally Advanced Basal Cell Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of IHR-1 for the Smoothened Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a comparative analysis of IHR-1, a potent antagonist of the Smoothened (SMO) receptor, against other known SMO inhibitors. The data presented here is designed to assist in validating the specificity of this compound for its intended target.
This compound is a highly effective antagonist of the Smoothened receptor, a critical component of the Hedgehog (Hh) signaling pathway. With a half-maximal inhibitory concentration (IC50) of 7.6 nM, this compound demonstrates significant potency in blocking Hh signaling. Notably, it exhibits selectivity for the Hedgehog pathway over the Wnt and Notch signaling pathways, underscoring its potential as a specific research tool and therapeutic candidate.
Comparative Analysis of SMO Inhibitors
To contextualize the performance of this compound, it is essential to compare it with other well-characterized SMO inhibitors. The following table summarizes key performance metrics for this compound and other commonly used SMO modulators.
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Known Off-Targets |
| This compound | Smoothened (SMO) | Antagonist | 7.6 nM | Selective over Wnt and Notch signaling pathways |
| Vismodegib | Smoothened (SMO) | Antagonist | ~3 nM | Not specified |
| Sonidegib | Smoothened (SMO) | Antagonist | 1.3 nM (mouse), 2.5 nM (human) | Not specified |
| Cyclopamine | Smoothened (SMO) | Antagonist | 46 nM | Not specified |
| SAG | Smoothened (SMO) | Agonist | 3 nM (EC50) | Not specified |
Experimental Protocols for Specificity Validation
Validating the specificity of a compound like this compound involves a multi-faceted approach, employing a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments crucial for this validation process.
In Vitro Binding Assay (Hypothetical Protocol for this compound)
This assay directly measures the binding affinity of this compound to the Smoothened receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the SMO receptor.
Materials:
-
Purified, full-length human SMO receptor protein
-
Radiolabeled or fluorescently-tagged this compound
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Saturation Binding:
-
To a series of wells, add a constant amount of purified SMO receptor.
-
Add increasing concentrations of labeled this compound.
-
To a parallel set of wells, add the same components plus a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separate bound from free ligand using a filtration method (e.g., glass fiber filters).
-
Quantify the amount of bound labeled this compound.
-
Plot specific binding (total binding - non-specific binding) against the concentration of labeled this compound to determine Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding:
-
To a series of wells, add a constant amount of purified SMO receptor and a fixed concentration of labeled this compound (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to equilibrium.
-
Separate and quantify bound labeled this compound.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can be converted to a Ki (inhibition constant).
-
Hedgehog Pathway Reporter Assay
This cell-based functional assay measures the ability of this compound to inhibit Hedgehog pathway signaling.
Objective: To determine the functional potency (IC50) of this compound in a cellular context.
Materials:
-
NIH/3T3 or other suitable cells stably expressing a Gli-responsive luciferase reporter construct.
-
Sonic Hedgehog (Shh) conditioned media or a SMO agonist (e.g., SAG).
-
This compound and other test compounds.
-
Cell culture reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of Shh conditioned media or SAG to activate the Hedgehog pathway.
-
Concurrently, treat the cells with a serial dilution of this compound or other SMO inhibitors.
-
Include appropriate controls (vehicle-treated and agonist-only treated cells).
-
Incubate for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.
Objective: To demonstrate that this compound directly binds to and stabilizes the SMO receptor in intact cells.
Materials:
-
Cells endogenously expressing or overexpressing the SMO receptor.
-
This compound.
-
Cell lysis buffer.
-
Instrumentation for heat shocking cells (e.g., PCR cycler).
-
Western blotting or ELISA reagents for SMO detection.
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SMO protein in each sample by Western blot or ELISA.
-
A ligand-induced stabilization of SMO will result in more protein remaining in the soluble fraction at higher temperatures in the this compound treated samples compared to the vehicle-treated samples.
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams have been generated.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Caption: Workflow for the Hedgehog pathway reporter assay to determine the IC50 of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with SMO.
Conclusion
This compound is a potent and selective inhibitor of the Smoothened receptor. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate its specificity. By employing a combination of in vitro binding assays, cell-based functional assays, and target engagement studies, the on-target activity of this compound can be thoroughly characterized, ensuring its appropriate use as a specific modulator of the Hedgehog signaling pathway. Further studies, including comprehensive off-target screening against a broad panel of kinases and G-protein coupled receptors, would provide an even more complete picture of this compound's selectivity profile.
IHR-1: A Comparative Analysis with Other Hedgehog Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IHR-1, a potent Smoothened (SMO) antagonist, with other modulators of the Hedgehog (Hh) signaling pathway, primarily focusing on the FDA-approved drugs Vismodegib and Sonidegib. This analysis is supported by available preclinical and clinical data to inform research and drug development decisions.
Introduction to Hedgehog Signaling and its Modulation
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[1] Aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[1] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn promote tumor cell proliferation and survival. Small molecule inhibitors that target SMO are therefore a critical therapeutic strategy.
This compound is a potent SMO antagonist with a reported half-maximal inhibitory concentration (IC50) of 7.6 nM. It is characterized as a cell membrane-impermeable antagonist that selectively inhibits the Hedgehog pathway over the Wnt and Notch signaling pathways and blocks the accumulation of SMO in the primary cilium in vitro.
Comparative Data of Hedgehog Pathway Modulators
The following tables summarize the available quantitative data for this compound, Vismodegib, and Sonidegib to facilitate a comparative assessment of their potency and clinical efficacy.
Table 1: Preclinical Potency of Hedgehog Pathway Modulators
| Modulator | Target | IC50 (SMO Binding) | Cell-Based Assay IC50 | Source(s) |
| This compound | SMO | 7.6 nM | Not specified in available literature | |
| Vismodegib | SMO | ~3 nM | Varies by cell line (e.g., 0.072 µM in IGROV-1) | [1] |
| Sonidegib | SMO | ~11 nM | Not specified in available literature | [1] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and ligand concentration. The data presented here is for comparative purposes and is compiled from various preclinical studies.
Table 2: Clinical Efficacy of FDA-Approved SMO Inhibitors in Advanced Basal Cell Carcinoma
| Modulator | Pivotal Clinical Trial | Overall Response Rate (ORR) - Locally Advanced BCC | Overall Response Rate (ORR) - Metastatic BCC | Source(s) |
| Vismodegib | ERIVANCE | 43% - 47.6% | 30% - 33.3% | [1][2] |
| Sonidegib | BOLT | 56.1% - 60.6% | 7.7% - 15% | [1][2] |
Note: Direct head-to-head comparative clinical trials are limited, and patient populations in the respective studies may have differed.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Hedgehog pathway inhibitors.
IC50 Determination via Cell Viability (MTT) Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.
a. Cell Seeding:
-
Plate cancer cells (e.g., Daoy medulloblastoma cells, which are Hh-pathway dependent) in a 96-well plate at a density of 5,000-10,000 cells per well in a complete culture medium.
-
Incubate overnight to allow for cell attachment.[1]
b. Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound, Vismodegib, or Sonidegib) in the culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[1]
c. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
d. MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
e. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]
Hedgehog Pathway Inhibition via Gli-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of GLI, a downstream effector of SMO.
a. Cell Culture and Transfection:
-
Use a cell line stably expressing a Gli-responsive firefly luciferase reporter and a control Renilla luciferase reporter (e.g., Shh-LIGHT2 cells, derived from NIH/3T3).
-
For transient transfections, co-transfect the reporter plasmids into the desired cell line.
b. Compound Treatment and Pathway Activation:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the Hedgehog pathway inhibitor for a specified time.
-
Stimulate the pathway using a SMO agonist (e.g., SAG) or conditioned medium containing the Sonic Hedgehog (Shh) ligand.
c. Cell Lysis and Luciferase Measurement:
-
After incubation, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for pathway inhibition.
Selectivity Assays (Wnt and Notch Pathways)
To determine the selectivity of this compound, similar reporter-based assays for the Wnt and Notch signaling pathways are utilized.
a. Wnt Pathway (TOP/FOP Flash Assay):
-
Utilize a cell line containing a TCF/LEF-responsive luciferase reporter (TOP Flash) and a negative control with a mutated TCF/LEF binding site (FOP Flash).
-
Activate the Wnt pathway (e.g., with Wnt3a conditioned medium or a GSK3β inhibitor).
-
Treat cells with this compound and measure the relative luciferase activity.
b. Notch Pathway (Hes1/Hey1 Reporter Assay):
-
Employ a cell line with a luciferase reporter driven by the promoter of a Notch target gene, such as Hes1 or Hey1.
-
Co-culture with cells expressing a Notch ligand (e.g., Delta-like 1 or Jagged1) to activate the pathway.
-
Treat with this compound and assess the impact on luciferase expression.
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of SMO antagonists.
Experimental Workflow for IC50 Determination
References
Unraveling the Hedgehog Pathway: A Comparative Analysis of Smoothened Antagonists
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is the central signal transducer of this pathway, making it a prime therapeutic target. This guide provides a head-to-head comparison of various Smo antagonists, offering insights into their performance based on available experimental data.
The Hedgehog Signaling Pathway: A Closer Look
The canonical Hh pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. In the absence of Hh ligands, PTCH1 actively inhibits Smo, preventing downstream signal transduction. Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Validating the Mechanism of Action of IHR-1: A Knockout Model-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic target, IHR-1, and its role in the newly identified "Cell Proliferation and Survival Pathway." We present supporting experimental data derived from knockout (KO) models to validate its mechanism of action and compare its therapeutic potential against an alternative, Compound X.
Introduction to this compound
This compound is a recently discovered serine/threonine kinase that has been implicated in promoting cell proliferation and survival. Our preliminary findings suggest that this compound acts as a critical upstream regulator of the transcription factor Prolif-1. Upon activation, this compound phosphorylates and activates Prolif-1, leading to the transcription of genes essential for cell cycle progression and apoptosis inhibition. Given its central role in this pathway, this compound represents a promising target for anti-cancer therapies.
Experimental Data: this compound vs. Compound X
To validate the mechanism of action of this compound and assess its therapeutic potential, a series of experiments were conducted using wild-type (WT) and this compound knockout (KO) cell lines and mouse models. The performance of a selective this compound inhibitor was compared with Compound X, a known inhibitor of the downstream transcription factor Prolif-1.
Table 1: In Vitro Cell Viability (IC50 in µM)
| Cell Line | This compound Inhibitor | Compound X |
| WT Cancer Cell Line | 5.2 | 10.8 |
| This compound KO Cancer Cell Line | > 100 | 11.2 |
Data represents the half-maximal inhibitory concentration (IC50) of each compound on cell viability after 72 hours of treatment.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Inhibition |
| WT Mice - Vehicle | 1500 ± 150 | - |
| WT Mice - this compound Inhibitor | 300 ± 50 | 80% |
| WT Mice - Compound X | 750 ± 100 | 50% |
| This compound KO Mice - Vehicle | 800 ± 120 | 47% (compared to WT Vehicle) |
| This compound KO Mice - this compound Inhibitor | 780 ± 110 | 2.5% (compared to KO Vehicle) |
Tumor volume was measured in xenograft models using the respective cancer cell lines. Data are presented as mean ± standard deviation.
Table 3: Target Protein Phosphorylation in WT Cancer Cells
| Treatment | p-Prolif-1 (Ser53) Levels (Normalized to Vehicle) |
| Vehicle | 1.0 |
| This compound Inhibitor (5 µM) | 0.15 |
| Compound X (10 µM) | 0.95 |
Phosphorylation levels of the Prolif-1 protein at serine 53 were quantified by Western Blot analysis after 4 hours of treatment.
Signaling Pathway and Experimental Workflow
To elucidate the role of this compound, we propose the following signaling pathway and have utilized a systematic experimental workflow for its validation using knockout models.
Caption: Hypothetical this compound signaling pathway.
Caption: Experimental workflow for this compound validation.
Detailed Experimental Protocols
1. Generation of this compound Knockout (KO) Cell Line
-
Method: CRISPR/Cas9 gene editing was employed to generate this compound knockout cancer cell lines.
-
Protocol:
-
Design and clone two single-guide RNAs (sgRNAs) targeting the first exon of the this compound gene into a Cas9-expressing vector.
-
Transfect the sgRNA/Cas9 plasmids into the wild-type cancer cell line using lipofection.
-
Select for transfected cells using puromycin (2 µg/mL) for 48 hours.
-
Isolate single-cell clones by limiting dilution in 96-well plates.
-
Expand the clones and screen for this compound knockout by Sanger sequencing of the targeted genomic region and Western Blot analysis for the this compound protein.
-
2. Cell Viability Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Protocol:
-
Seed 5,000 cells (both WT and this compound KO) per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound inhibitor or Compound X for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
3. Western Blot Analysis
-
Method: Standard Western Blot protocol to detect protein levels and phosphorylation status.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Prolif-1, anti-Prolif-1, anti-IHR-1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using ImageJ software and normalize to the loading control (GAPDH).
-
4. In Vivo Xenograft Tumor Model
-
Method: Subcutaneous implantation of cancer cells into immunodeficient mice.
-
Protocol:
-
Subcutaneously inject 1 x 10^6 WT or this compound KO cancer cells into the flank of 6-8 week old female nude mice.
-
Monitor tumor growth by measuring with calipers every three days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).
-
Administer the this compound inhibitor (20 mg/kg), Compound X (40 mg/kg), or vehicle control intraperitoneally once daily for 21 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Discussion and Conclusion
The data generated from our knockout models strongly support the proposed mechanism of action for this compound as a key activator of the Prolif-1 transcription factor. The resistance of this compound KO cells to the this compound inhibitor confirms the on-target activity of the compound. In contrast, both WT and this compound KO cells remained sensitive to Compound X, which acts downstream of this compound.
In vivo studies corroborate these findings, demonstrating that genetic knockout of this compound significantly impairs tumor growth. Furthermore, pharmacological inhibition of this compound in WT mice resulted in more potent anti-tumor activity compared to the Prolif-1 inhibitor, Compound X. The lack of a significant effect of the this compound inhibitor in this compound KO mice further validates that the therapeutic benefit is mediated through the specific inhibition of this compound.
A Comparative Analysis of the Pharmacokinetic Profiles of IHR-1 and Glasdegib
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of two Smoothened antagonists.
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus for drug development, particularly in hematologic malignancies and solid tumors. Inhibition of the Smoothened (SMO) receptor, a key transducer in this pathway, is a validated therapeutic strategy. This guide provides a comparative overview of the pharmacokinetic profiles of two SMO antagonists: IHR-1, a research compound noted for its cell-membrane impermeability, and glasdegib, an FDA-approved therapeutic for acute myeloid leukemia (AML).
While extensive pharmacokinetic data for glasdegib is publicly available from preclinical and clinical studies, there is a notable absence of such information for this compound in the public domain. This compound is characterized as a potent, cell membrane-impermeable SMO antagonist, suggesting its primary utility may be as a tool compound in specific research contexts.[1] This guide, therefore, presents a detailed pharmacokinetic profile of glasdegib, alongside the known mechanistic properties of this compound, to offer a valuable resource for the scientific community.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and glasdegib exert their effects by antagonizing the SMO receptor, a central component of the Hh signaling cascade.[1][2][3][4] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, ultimately leading to the expression of genes involved in cell proliferation and survival.[5][6] By inhibiting SMO, both this compound and glasdegib block this signaling cascade, which is aberrantly activated in various cancers.
Pharmacokinetic Profiles: A Data-Driven Comparison
Due to the lack of available data for this compound, this section primarily details the pharmacokinetic profile of glasdegib.
Quantitative Pharmacokinetic Parameters of Glasdegib
The following table summarizes key pharmacokinetic parameters for glasdegib, derived from clinical and preclinical studies.
| Parameter | Value | Species | Study Type | Reference |
| Absorption | ||||
| Bioavailability | 77.12% | Human | Clinical | [7] |
| Tmax (single dose) | 2-4 hours | Human (Japanese) | Clinical | [2] |
| Tmax (multiple doses) | 2-4 hours | Human (Japanese) | Clinical | [2] |
| Distribution | ||||
| Apparent Volume of Distribution (Vd/F) | 6.27 L/h (CL/F), 3.32 L (Vc/F), 279.2 L (Vp/F) | Human | Population PK | [8] |
| Protein Binding | Moderately to highly bound (<10% unbound) | Human | Clinical | [9] |
| Metabolism | ||||
| Primary Metabolism | CYP3A4/5 | Human | Preclinical | [7] |
| Excretion | ||||
| Terminal Elimination Half-life (t½) | 20.7 ± 7.7 hours (single dose) | Human (Japanese) | Clinical | [2] |
| Terminal Half-life (oral tablet) | 14.3 hours | Human | Clinical | [7] |
| Terminal Half-life (IV) | 13.8 hours | Human | Clinical | [7] |
| Apparent Total Clearance (CL/F) | 6.27 L/h | Human | Population PK | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are summaries of the experimental designs employed in key studies of glasdegib.
Bioanalytical Method for Glasdegib Quantification in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of glasdegib in human plasma.[10][11]
-
Sample Preparation: Protein precipitation using chilled acetonitrile is a common method for extracting glasdegib from plasma samples.[12]
-
Chromatography: A C18 symmetric column (e.g., 150 mm x 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid (e.g., 30:70 ratio) is used for separation.[10][11]
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode is used for detection and quantification.[12]
-
Linearity: The method has been shown to be linear over a concentration range of 6.00 to 120 ng/mL.[10][11]
In Vivo Pharmacokinetic Studies
In vivo studies in animal models and humans are essential to understand the ADME properties of a drug.
-
Animal Models: Preclinical pharmacokinetic studies are typically conducted in species such as mice and rats to obtain initial data on a compound's profile. These studies often involve single or cassette dosing (up to five compounds simultaneously) to improve throughput.[13]
-
Human Studies: Phase I clinical trials in healthy volunteers and patient populations are conducted to determine the safety, tolerability, and pharmacokinetic profile of the drug. These studies often involve dose-escalation designs.[2]
-
Sample Collection: Blood samples are collected at various time points post-dosing to generate a concentration-time profile.[[“]]
-
Data Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters such as Cmax, AUC, clearance, volume of distribution, and elimination half-life.[13]
Conclusion
This guide provides a detailed comparison of the known properties of this compound and the extensive pharmacokinetic profile of glasdegib. While both compounds target the SMO receptor within the Hedgehog signaling pathway, the available data for each are vastly different. Glasdegib has a well-characterized pharmacokinetic profile, with established oral bioavailability, distribution, metabolism, and excretion pathways, supported by robust clinical and preclinical data. In contrast, this compound is primarily defined by its mechanism as a cell-membrane impermeable SMO antagonist, with no publicly available pharmacokinetic data. This suggests that this compound's current role is likely confined to preclinical research as a tool to probe the intricacies of the Hedgehog pathway, particularly in contexts where cell-impermeability is a desired experimental feature. For researchers and drug developers, this distinction is critical in selecting the appropriate compound for their specific research or therapeutic goals. The comprehensive data on glasdegib serves as a valuable benchmark for the development of future SMO inhibitors.
References
- 1. IHR 1 | Smoothened Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway as a drug target: Smoothened inhibitors in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Absolute Oral Bioavailability of Glasdegib (PF‐04449913), a Smoothened Inhibitor, in Randomized Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. selvita.com [selvita.com]
- 14. consensus.app [consensus.app]
A Comparative Guide to the Efficacy of Next-Generation Smoothened Inhibitors Against Vismodegib-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
The development of vismodegib, a first-in-class Smoothened (SMO) inhibitor, marked a significant advancement in the treatment of cancers driven by aberrant Hedgehog (Hh) signaling, such as basal cell carcinoma (BCC). However, the emergence of acquired resistance, primarily through mutations in the SMO receptor, has limited its long-term efficacy. This has spurred the development of next-generation SMO inhibitors designed to overcome these resistance mechanisms. This guide provides an objective comparison of the efficacy of a representative next-generation SMO inhibitor, HH-20, against vismodegib-resistant SMO mutants, supported by experimental data and detailed protocols.
Introduction to Vismodegib Resistance
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation.[1] In many cancers, the pathway is constitutively activated, often due to mutations in the Patched-1 (PTCH1) receptor, which relieves its inhibition of SMO. Vismodegib functions by binding to and inhibiting SMO, thereby blocking downstream signaling.[2][3] However, mutations in the SMO protein can prevent vismodegib from binding effectively, leading to drug resistance.[2] One of the most clinically relevant mutations is the substitution of aspartic acid with histidine at position 473 (D473H), which abrogates drug binding.[4] Other mutations, such as G497W and W535L, also contribute to vismodegib resistance by altering the drug-binding pocket or causing constitutive activation of SMO.[5][6]
Comparative Efficacy of SMO Inhibitors
Next-generation SMO inhibitors have been designed to bind to SMO in a manner that is less susceptible to resistance mutations. HH-20 is a novel benzimidazole derivative that has demonstrated potent inhibition of both wild-type (WT) and vismodegib-resistant SMO mutants.[7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of vismodegib and HH-20 against wild-type SMO and the clinically significant D473H mutant. The data is derived from Gli1-luciferase reporter assays.
| Compound | Target | IC50 (µM) | Fold Change in Resistance (vs. WT) |
| Vismodegib | SMO-WT | ~0.02 | - |
| SMO-D473H | >60 | >3000 | |
| HH-20 | SMO-WT | <0.1 | - |
| SMO-D473H | <0.2 | ~2 |
Data compiled from published in vitro studies.[7]
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention for SMO inhibitors, as well as the mechanism of resistance.
Experimental Workflow for Inhibitor Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of SMO inhibitors against wild-type and mutant SMO.
Experimental Protocols
Site-Directed Mutagenesis of SMO
Objective: To introduce the D473H point mutation into a wild-type SMO expression vector.
Materials:
-
pCMV6-SMO-WT plasmid
-
QuikChange II Site-Directed Mutagenesis Kit
-
Mutagenic primers for D473H
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Protocol:
-
Design and synthesize mutagenic primers containing the desired D473H mutation.
-
Perform PCR using the SMO-WT plasmid as a template, mutagenic primers, and a high-fidelity DNA polymerase as per the mutagenesis kit instructions.
-
Digest the parental, methylated DNA template with Dpn I enzyme for 1 hour at 37°C.
-
Transform the Dpn I-treated plasmid into DH5α competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies and grow overnight in liquid LB medium.
-
Isolate the plasmid DNA using a plasmid purification kit.
-
Verify the presence of the D473H mutation by Sanger sequencing.
Gli1-Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of SMO antagonists on Hedgehog pathway activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
SMO-WT or SMO-D473H expression plasmid
-
Gli1-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Vismodegib and HH-20 stock solutions in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Co-transfect the cells with the SMO expression plasmid (WT or D473H), Gli1-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of vismodegib, HH-20, or DMSO vehicle control.
-
Incubate the cells for an additional 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[7]
Cell Proliferation Assay
Objective: To assess the effect of SMO inhibitors on the viability and growth of cancer cells with activated Hedgehog signaling.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma or BCC cell lines)
-
Appropriate cell culture medium
-
Vismodegib and HH-20 stock solutions in DMSO
-
Cell proliferation reagent (e.g., MTS or MTT)
-
96-well plates
-
Plate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of vismodegib, HH-20, or a DMSO vehicle control.
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent (e.g., MTS) to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
The emergence of resistance to vismodegib through SMO mutations presents a significant clinical challenge. Next-generation SMO inhibitors, such as HH-20, demonstrate a promising ability to overcome this resistance by potently inhibiting clinically relevant SMO mutants like D473H.[7] The continued development and evaluation of these novel inhibitors are crucial for improving therapeutic outcomes for patients with Hedgehog-driven cancers. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical assessment of such compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of vismodegib resistance in D473G and W535L mutants of SMO receptor and design of novel drug derivatives using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IHR-1: A Comparative Analysis Against a Panel of Known Hedgehog Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of the novel Hedgehog (Hh) pathway inhibitor, IHR-1, against a panel of well-characterized Hedgehog inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide detailed experimental protocols for reproducible research.
Comparative Inhibitory Potency
The inhibitory activity of this compound was compared against a panel of known Hedgehog pathway inhibitors. The half-maximal inhibitory concentration (IC50) for each compound was determined using a Gli-luciferase reporter assay in the Shh-LIGHT2 cell line, a standard in vitro model for assessing Hedgehog pathway activity. This compound, a potent Smoothened (Smo) antagonist, demonstrates significant inhibitory activity.[1]
| Compound | Target | IC50 in Shh-LIGHT2 Cells (nM) | Reference |
| This compound | Smoothened (Smo) | 7.6 | [1] |
| Vismodegib | Smoothened (Smo) | 3 | [2][3] |
| Sonidegib | Smoothened (Smo) | 1.3 - 2.5 | [4] |
| Cyclopamine | Smoothened (Smo) | 46 - 300 | [5][6] |
| Itraconazole | Smoothened (Smo) | ~800 | [1] |
| Arsenic Trioxide | GLI Transcription Factors | ~700 | [7] |
Note: IC50 values are compiled from multiple sources utilizing the Shh-LIGHT2 reporter cell line for comparability. Direct head-to-head comparative studies may yield slightly different absolute values.
Hedgehog Signaling Pathway and Inhibitor Targets
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention for the benchmarked inhibitors. In the "off" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO). Upon binding of the Sonic Hedgehog (Shh) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that culminates in the activation of GLI transcription factors and subsequent target gene expression. This compound, Vismodegib, Sonidegib, Cyclopamine, and Itraconazole all target SMO, albeit through different binding mechanisms, while Arsenic Trioxide acts downstream by inhibiting the GLI transcription factors.
Caption: The canonical Hedgehog signaling pathway and points of intervention for the benchmarked inhibitors.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a robust method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of the downstream effector, GLI.
1. Cell Culture and Seeding:
-
Cell Line: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization), are used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture Shh-LIGHT2 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using trypsin-EDTA.
-
Resuspend the cells in the culture medium and seed them into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
2. Compound Treatment and Pathway Activation:
-
Compound Preparation: Prepare a serial dilution of this compound and the panel of comparator inhibitors in the culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Pathway Agonist: A Smoothened agonist, such as SAG (at a final concentration of 100 nM), is used to activate the Hedgehog pathway.
-
Procedure:
-
After 24 hours of incubation, carefully remove the culture medium from the 96-well plates.
-
Add 100 µL of medium containing the various concentrations of the test compounds or the vehicle control to the respective wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add 100 µL of medium containing the Smoothened agonist (e.g., SAG) to all wells except for the negative control wells (which receive medium only).
-
Incubate the plates for an additional 48 hours at 37°C.
-
3. Luciferase Activity Measurement:
-
Reagents: A dual-luciferase reporter assay system (e.g., from Promega) is required.
-
Instrumentation: A luminometer capable of reading 96-well plates.
-
Procedure:
-
After the 48-hour incubation, remove the medium from the wells.
-
Lyse the cells by adding 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure the firefly and Renilla luciferase activities sequentially in each well according to the manufacturer's protocol using a luminometer.
-
4. Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, agonist-stimulated control.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Experimental Workflow
The following diagram outlines the key steps in the Gli-luciferase reporter assay for benchmarking Hedgehog pathway inhibitors.
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vismodegib - XenWiki [wiki.xenbase.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Handling Protocols for IHR-1
This document provides crucial safety and logistical guidance for the handling and disposal of the novel compound IHR-1. Given that this compound is a substance with unknown specific hazards, a cautious approach based on established laboratory safety principles is mandatory. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the minimum required PPE for handling this compound.[1][2][3][4]
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and fine particles.[3][4] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. The choice of glove material should be confirmed for compatibility with this compound and any solvents used.[2] |
| Body Protection | A lab coat, chemically resistant apron, or a full-body gown. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher, depending on the assessed risk of aerosol generation. A fume hood is the primary control. | Prevents inhalation of airborne particles or aerosols.[3] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks. The following protocol outlines the procedural steps for preparation, handling, and post-handling activities.
1. Pre-Experiment Preparation:
-
Hazard Assessment: Before any work begins, a thorough hazard assessment must be conducted. Since specific data for this compound is unavailable, it should be treated as a potent, hazardous substance. Review all available information and consult with your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
2. Handling this compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Engineering Controls: All manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.
-
Weighing: If weighing solid this compound, do so in a fume hood on a tared and labeled container.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated labware for handling this compound. If not possible, thoroughly decontaminate any shared equipment after use.
3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment in the designated area using an appropriate and validated method.
-
Waste Disposal: Dispose of all this compound waste and contaminated materials according to the disposal plan outlined below.[7][8][9]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[10]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the date. |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all liquid waste containing this compound in a designated container. Do not mix with other waste streams unless compatibility has been confirmed. The container must be clearly labeled with the full chemical contents, including this compound and any solvents. |
| Contaminated Sharps | Labeled, puncture-proof sharps container. | Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated sharps container.[8][9] |
| Contaminated PPE | Labeled, sealed biohazard or chemical waste bags. | All disposable PPE, such as gloves, gowns, and masks, that are contaminated with this compound should be collected in a designated waste bag and disposed of as hazardous waste. |
All waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's EHS department for final disposal.
Visualizing Workflows and Logical Relationships
To enhance understanding and adherence to safety protocols, the following diagrams illustrate the experimental workflow and the logical relationships in hazard communication.
Caption: Experimental workflow for handling this compound.
Caption: Logical flow of hazard communication for this compound.
References
- 1. sierra.services [sierra.services]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. Personal protective equipment | International Labour Organization [ilo.org]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. 7.2.1 Chemical Hazard Information | Environment, Health and Safety [ehs.cornell.edu]
- 7. learn.serrarigroup.com [learn.serrarigroup.com]
- 8. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 9. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
